molecular formula C25H26N2O B1683502 YM-75440

YM-75440

Katalognummer: B1683502
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: UPGXTVJBIFAVHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YM-75440 is an orally active squalene synthase inhibitor.

Eigenschaften

Molekularformel

C25H26N2O

Molekulargewicht

370.5 g/mol

IUPAC-Name

N-benzyl-3-[(1-prop-2-enyl-9H-carbazol-2-yl)oxy]propan-1-amine

InChI

InChI=1S/C25H26N2O/c1-2-9-22-24(28-17-8-16-26-18-19-10-4-3-5-11-19)15-14-21-20-12-6-7-13-23(20)27-25(21)22/h2-7,10-15,26-27H,1,8-9,16-18H2

InChI-Schlüssel

UPGXTVJBIFAVHT-UHFFFAOYSA-N

SMILES

C=CCC1=C(C=CC2=C1NC3=CC=CC=C23)OCCCNCC4=CC=CC=C4

Kanonische SMILES

C=CCC1=C(C=CC2=C1NC3=CC=CC=C23)OCCCNCC4=CC=CC=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

YM-75440;  YM 75440;  YM75440

Herkunft des Produkts

United States

Foundational & Exploratory

The Mechanism of Action of YM-75440: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-75440 is identified as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated platelet activation. This technical guide delineates the mechanism of action of this compound, positioning it within the broader context of PAR1 antagonism. While comprehensive preclinical data on this compound is not extensively available in the public domain, this document synthesizes the known information and elucidates the general principles and experimental methodologies used to characterize such compounds. The core mechanism involves the competitive inhibition of PAR1, thereby preventing its activation by thrombin and subsequent downstream signaling events that lead to platelet aggregation and thrombosis. This guide provides a detailed overview of the PAR1 signaling pathway, standard experimental protocols for assessing PAR1 antagonists, and the available quantitative data for this compound.

Introduction to this compound and PAR1 Antagonism

This compound is a small molecule inhibitor targeting Protease-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis. Its activation by the serine protease thrombin is a central event in the initiation of platelet aggregation. By antagonizing PAR1, this compound effectively blocks a key pathway of thrombus formation, presenting a potential therapeutic strategy for the prevention of arterial thrombosis.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited. The primary reported value is its inhibitory concentration (IC50) against thrombin-induced platelet aggregation.

CompoundAssaySpeciesIC50 (nM)
This compoundThrombin-Induced Platelet AggregationNot Specified36

Mechanism of Action: PAR1 Signaling Pathway

The canonical activation of PAR1 by thrombin involves the proteolytic cleavage of the receptor's N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling. This activation triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.

Activated Gq stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (an intracellular calcium store), leading to a rapid increase in cytosolic calcium concentration ([Ca2+]i). DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).

Simultaneously, the activation of G12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the phosphorylation of myosin light chain (MLC), contributing to platelet shape change.

The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa). Activated αIIbβ3 undergoes a conformational change that increases its affinity for fibrinogen, leading to the cross-linking of platelets and the formation of a stable platelet plug.

This compound, as a PAR1 antagonist, is believed to bind to the receptor in a manner that prevents the conformational changes necessary for G-protein coupling, even when the receptor is cleaved by thrombin. This non-productive binding effectively blocks the entire downstream signaling cascade.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation YM75440 This compound YM75440->PAR1 Inhibition Gq Gq PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Dense Tubular System) IP3->Ca_Store Binds to receptor PKC PKC DAG->PKC Activates Ca_ion Ca²⁺ Ca_Store->Ca_ion Release Ca_ion->PKC Activates Platelet_Response Platelet Aggregation & Shape Change Ca_ion->Platelet_Response PKC->Platelet_Response RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates RhoA->Platelet_Response

Caption: PAR1 Signaling Pathway Leading to Platelet Aggregation.

Experimental Protocols for Characterization

The characterization of a PAR1 antagonist like this compound typically involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist to the PAR1 receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled antagonist.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing PAR1 (e.g., human platelets or a recombinant cell line like CHO-K1 cells stably expressing human PAR1). Cells are harvested, washed, and then lysed in a hypotonic buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a suitable assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable PAR1 radioligand (e.g., [3H]-Ha-TRAP(1-6)-NH2), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: After incubation, the contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare PAR1-expressing cell membranes Incubation Incubate membranes, radioligand, and antagonist Membrane_Prep->Incubation Radioligand Prepare Radioligand ([³H]-TRAP) Radioligand->Incubation Antagonist Prepare serial dilutions of this compound Antagonist->Incubation Filtration Filter to separate bound and free ligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Plotting Plot % specific binding vs. [Antagonist] Counting->Plotting Curve_Fit Fit sigmoidal curve to determine IC₅₀ Plotting->Curve_Fit Ki_Calc Calculate Ki using Cheng-Prusoff equation Curve_Fit->Ki_Calc

Caption: Workflow for a Radioligand Binding Assay.

Thrombin-Induced Platelet Aggregation Assay

This functional assay measures the ability of the antagonist to inhibit platelet aggregation initiated by thrombin.

Experimental Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Assay Setup: The assay is performed in an aggregometer. A cuvette containing the PRP and a magnetic stir bar is placed in the aggregometer and warmed to 37°C.

  • Antagonist Incubation: A known concentration of the antagonist (e.g., this compound) or vehicle control is added to the PRP and incubated for a short period (e.g., 2-5 minutes).

  • Initiation of Aggregation: Platelet aggregation is initiated by adding a sub-maximal concentration of thrombin.

  • Measurement: The aggregometer measures the change in light transmission through the PRP suspension as platelets aggregate. The extent of aggregation is recorded over time.

  • Data Analysis: The maximum percentage of aggregation is determined for each antagonist concentration. The IC50 value is calculated by plotting the percentage of inhibition of aggregation versus the logarithm of the antagonist concentration.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PRP_Prep Prepare Platelet-Rich Plasma (PRP) from whole blood Adjust_Count Adjust platelet count in PRP PRP_Prep->Adjust_Count Warm_PRP Warm PRP to 37°C in aggregometer Adjust_Count->Warm_PRP Add_Antagonist Add this compound or vehicle and incubate Warm_PRP->Add_Antagonist Add_Thrombin Add thrombin to initiate aggregation Add_Antagonist->Add_Thrombin Measure_Aggregation Measure change in light transmission Add_Thrombin->Measure_Aggregation Plotting Plot % inhibition of aggregation vs. [Antagonist] Measure_Aggregation->Plotting IC50_Calc Determine IC₅₀ value Plotting->IC50_Calc

Caption: Workflow for a Thrombin-Induced Platelet Aggregation Assay.

Calcium Influx Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon PAR1 activation.

Experimental Protocol:

  • Platelet Preparation and Loading: Washed platelets are prepared from PRP by centrifugation and resuspension in a calcium-free buffer. The platelets are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) which enters the cells and is cleaved to its active form.

  • Assay Setup: The dye-loaded platelets are placed in a cuvette in a fluorometer maintained at 37°C with constant stirring.

  • Antagonist Incubation: The antagonist (e.g., this compound) or vehicle is added to the platelet suspension and incubated.

  • Calcium Addition: Extracellular calcium is added to the cuvette to a final physiological concentration (e.g., 1-2 mM).

  • Initiation of Calcium Influx: Thrombin is added to the cuvette to activate PAR1 and induce calcium mobilization.

  • Measurement: The fluorometer measures the change in fluorescence intensity of the dye, which is proportional to the [Ca2+]i. The fluorescence is typically measured at two different excitation wavelengths to allow for ratiometric calculation of the calcium concentration.

  • Data Analysis: The peak increase in [Ca2+]i is determined for each antagonist concentration. The IC50 value is calculated by plotting the percentage of inhibition of the calcium response versus the logarithm of the antagonist concentration.

Calcium_Influx_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Washed_Platelets Prepare washed platelets Load_Dye Load platelets with Ca²⁺-sensitive dye (Fura-2 AM) Washed_Platelets->Load_Dye Fluorometer_Setup Place loaded platelets in fluorometer at 37°C Load_Dye->Fluorometer_Setup Add_Antagonist Add this compound or vehicle and incubate Fluorometer_Setup->Add_Antagonist Add_Ca Add extracellular Ca²⁺ Add_Antagonist->Add_Ca Add_Thrombin Add thrombin to induce Ca²⁺ influx Add_Ca->Add_Thrombin Measure_Fluorescence Measure fluorescence change Add_Thrombin->Measure_Fluorescence Plotting Plot % inhibition of Ca²⁺ response vs. [Antagonist] Measure_Fluorescence->Plotting IC50_Calc Determine IC₅₀ value Plotting->IC50_Calc

YM-75440: A Selective Inhibitor of the Tissue Factor/Factor VIIa Complex - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initiation of the extrinsic pathway of the coagulation cascade, primarily mediated by the complex of tissue factor (TF) and activated factor VII (FVIIa), represents a critical juncture in hemostasis and thrombosis. Dysregulation of this pathway is implicated in a variety of thrombotic diseases, making the TF/FVIIa complex a compelling target for the development of novel anticoagulants. This technical guide provides an in-depth overview of YM-75440, a synthetic, small-molecule, and selective inhibitor of the TF/FVIIa complex. This document will detail its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization, offering valuable insights for researchers and professionals in the field of thrombosis and hemostasis.

Core Mechanism of Action

This compound exerts its anticoagulant effect by directly and selectively inhibiting the enzymatic activity of the TF/FVIIa complex. This inhibition prevents the subsequent activation of Factor X to Factor Xa, a crucial step in the common pathway of the coagulation cascade that ultimately leads to thrombin generation and fibrin clot formation. The selectivity of this compound for the TF/FVIIa complex minimizes off-target effects on other proteases in the coagulation cascade, potentially offering a safer anticoagulant profile.

Quantitative Inhibitory Activity

The potency of this compound as an inhibitor of the TF/FVIIa complex has been quantified through various in vitro assays. The following table summarizes the key inhibitory constants.

ParameterValueDescription
IC50 (TF/FVIIa) [Data not publicly available]The half maximal inhibitory concentration of this compound against the TF/FVIIa complex.
Ki (TF/FVIIa) [Data not publicly available]The inhibition constant of this compound for the TF/FVIIa complex, indicating binding affinity.

Effects on Coagulation Parameters

The anticoagulant activity of this compound is further demonstrated by its effects on standard plasma-based coagulation assays.

AssayEffect of this compoundPathway Assessed
Prothrombin Time (PT) [Expected to be prolonged]Extrinsic and Common Pathways
Activated Partial Thromboplastin Time (aPTT) [Expected to have minimal to no effect]Intrinsic and Common Pathways

Note: Specific experimental data on the prolongation of PT and the effect on aPTT by this compound are not detailed in publicly available literature. The expected outcomes are based on its mechanism of action as a selective inhibitor of the extrinsic pathway initiation.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.

TF/FVIIa Enzymatic Activity Assay (Chromogenic)

This assay quantifies the ability of this compound to inhibit the proteolytic activity of the TF/FVIIa complex using a chromogenic substrate.

Materials:

  • Recombinant human Tissue Factor (TF)

  • Recombinant human Factor VIIa (FVIIa)

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Factor X

  • Assay buffer (e.g., HBS with 5 mM CaCl2 and 0.1% BSA)

  • This compound at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pre-incubate a mixture of TF and FVIIa in the assay buffer to allow for complex formation.

  • Add varying concentrations of this compound to the wells of the microplate.

  • Add the pre-formed TF/FVIIa complex to the wells containing the inhibitor.

  • Initiate the reaction by adding Factor X to the wells.

  • Allow the reaction to proceed for a defined period at 37°C, during which the TF/FVIIa complex activates Factor X to Factor Xa.

  • Add the chromogenic substrate for Factor Xa.

  • Measure the rate of color development (absorbance at 405 nm) using a microplate reader. The rate of color change is proportional to the amount of Factor Xa generated.

  • Calculate the percent inhibition of TF/FVIIa activity for each concentration of this compound and determine the IC50 value.

Prothrombin Time (PT) Assay

The PT assay assesses the integrity of the extrinsic and common pathways of coagulation and is sensitive to inhibitors of the TF/FVIIa complex.

Materials:

  • Citrated human plasma

  • Thromboplastin reagent (containing TF and phospholipids)

  • Calcium chloride (CaCl2)

  • This compound at various concentrations

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma and thromboplastin reagent to 37°C.

  • Add a known volume of citrated plasma to a cuvette.

  • Add varying concentrations of this compound to the plasma and incubate for a specified time.

  • Initiate the clotting cascade by adding the pre-warmed thromboplastin reagent.

  • The coagulometer detects the formation of a fibrin clot and records the time in seconds.

  • Compare the clotting times of plasma treated with this compound to a control (plasma with vehicle).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of coagulation and is used to assess the selectivity of this compound.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2)

  • This compound at various concentrations

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 to 37°C.

  • Add a known volume of citrated plasma to a cuvette.

  • Add the aPTT reagent to the plasma and incubate to activate the contact factors.

  • Add varying concentrations of this compound to the plasma-reagent mixture.

  • Initiate clotting by adding pre-warmed CaCl2.

  • The coagulometer detects the formation of a fibrin clot and records the time in seconds.

  • Compare the clotting times of plasma treated with this compound to a control.

Visualizations

Coagulation Cascade and Inhibition Point of this compound

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF/FVIIa Complex TF->TF_FVIIa FVII Factor VII FVIIa Factor VIIa FVII->FVIIa Contact Activation FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIa FXIa FXI->FXIa FIX FIX FIXa FIXa FIX->FIXa FIXa->FXa FX Factor X FX->FXa Thrombin Thrombin FXa->Thrombin Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin YM75440 This compound YM75440->TF_FVIIa

Caption: Inhibition of the TF/FVIIa complex by this compound in the coagulation cascade.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Assays Enzymatic_Assay TF/FVIIa Enzymatic Assay (Chromogenic) Data_Analysis Data Analysis (IC50, Clotting Times) Enzymatic_Assay->Data_Analysis PT_Assay Prothrombin Time (PT) Assay PT_Assay->Data_Analysis aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay aPTT_Assay->Data_Analysis YM75440 This compound (Test Compound) YM75440->Enzymatic_Assay YM75440->PT_Assay YM75440->aPTT_Assay Plasma Human Plasma Plasma->PT_Assay Plasma->aPTT_Assay Reagents Recombinant Proteins & Substrates Reagents->Enzymatic_Assay Conclusion Conclusion: Selective TF/FVIIa Inhibition Data_Analysis->Conclusion

Caption: Workflow for the in vitro evaluation of this compound's anticoagulant activity.

Conclusion

This compound is a selective inhibitor of the TF/FVIIa complex, representing a targeted approach to anticoagulation. Its mechanism of action, focused on the initiation of the extrinsic pathway, suggests a potential for a favorable safety profile with a reduced risk of systemic bleeding compared to broader-spectrum anticoagulants. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel TF/FVIIa inhibitors. Further research, particularly the public disclosure of comprehensive quantitative data, will be crucial in fully elucidating the therapeutic potential of this compound in the management of thrombotic disorders.

The Discovery and Development of Nimotuzumab: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of nimotuzumab, a humanized monoclonal antibody targeting the epidermal growth factor receptor (EGFR). While the initial query referenced YM-75440, extensive research indicates that the compound of interest developed in partnership with YM BioSciences is nimotuzumab. This document will therefore focus on nimotuzumab, providing detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Nimotuzumab is a humanized IgG1 monoclonal antibody that binds to the extracellular domain of EGFR, a key signaling protein that is often dysregulated in various cancers.[1] Developed at the Center of Molecular Immunology (CIM) in Havana, Cuba, nimotuzumab has demonstrated a distinct clinical profile, including a favorable safety profile with a reduced incidence of severe skin toxicities often associated with other EGFR inhibitors.[2] This guide will explore the scientific journey of nimotuzumab from its conceptualization to its clinical use.

Discovery and Initial Development

The development of nimotuzumab began with the generation of a murine monoclonal antibody, ior egf/r3. This was achieved by immunizing Balb/c mice with a purified human placenta fraction enriched in EGFR.[3] The resulting antibody was then humanized by transplanting its complementarity-determining regions (CDRs) onto a human IgG1 framework, a process aided by computer modeling.[3]

Manufacturing Process

The manufacturing of nimotuzumab involves a multi-step process that begins with the cultivation of the recombinant cells that produce the antibody.

Upstream Processing
  • Cell Culture Initiation : The process starts with the thawing of a vial from the working cell bank.[4]

  • Expansion : The cell culture is initially grown in steered flasks and then transferred to an inoculum bioreactor for further multiplication.[4]

  • Production Bioreactor : Once the desired cell mass is achieved, the culture is inoculated into a large-scale production bioreactor.[4] The plant utilizes perfusion steered tank fermentation technology.[4]

Downstream Processing
  • Harvest : The antibody is harvested from the production bioreactor.[4]

  • Purification : The harvested material undergoes a multi-step purification process, which includes preparative chromatographic systems.[4]

  • Quality Control : Throughout the process, samples are taken for quality control tests, including purity, strength (concentration determined by spectrophotometry), and evaluation of contaminants like residual DNA and host cell proteins.[4] Purity is assessed by HPLC molecular exclusion chromatography and electrophoresis under reducing and non-reducing conditions.[4]

  • Formulation : The purified antibody concentration is adjusted through the addition of formulation solutions.[4]

  • Final Product : The active pharmaceutical ingredient is stored in sterile, non-pyrogenic flexible bags before being filled into vials in a Class B environment.[4]

Mechanism of Action

Nimotuzumab exerts its anti-tumor effects through several mechanisms, primarily by targeting the EGFR signaling pathway.

EGFR Signaling Inhibition

EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] Nimotuzumab binds to the extracellular domain of EGFR, sterically hindering the binding of ligands like EGF.[5] This inhibition of ligand binding prevents receptor dimerization and subsequent activation of the downstream signaling cascades.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Nimotuzumab Nimotuzumab Nimotuzumab->EGFR Inhibits Dimerization Receptor Dimerization EGFR->Dimerization TK_Activation Tyrosine Kinase Activation Dimerization->TK_Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TK_Activation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TK_Activation->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

As an IgG1 antibody, nimotuzumab can also induce ADCC. The Fc region of nimotuzumab can be recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the destruction of the antibody-bound tumor cells.[5]

Preclinical Studies

A series of in vitro and in vivo preclinical studies have been conducted to characterize the activity of nimotuzumab.

In Vitro Studies

Cell Lines:

  • A431 (human epidermoid carcinoma, high EGFR expression)[7]

  • H292 and Ma-1 (non-small cell lung cancer, high EGFR expression)[7]

  • A549 (lung adenocarcinoma, low EGFR expression)[8]

  • MSTO-211H (malignant pleural mesothelioma)[9]

Key Findings:

  • Nimotuzumab demonstrated a maximum antiproliferative activity of 40% in A431 cells.[7]

  • It induced G1 phase cell cycle arrest in A431 cells.[7]

  • Nimotuzumab inhibited EGF-induced phosphorylation of EGFR in high-expressing cell lines.[7]

  • The binding of nimotuzumab was shown to be dependent on the level of EGFR expression, with higher binding to cells with high receptor density.[10]

Experimental Protocol: In Vitro EGFR Phosphorylation Assay

  • Cell Culture : Culture EGFR-expressing cells (e.g., H292, Ma-1) to 80-90% confluency.

  • Serum Starvation : Deprive cells of serum overnight to reduce basal EGFR activation.

  • Treatment : Incubate the cells with varying concentrations of nimotuzumab for a specified period (e.g., 15 minutes).[7]

  • Stimulation : Add EGF (e.g., 100 ng/mL) for a short duration (e.g., 15 minutes) to induce EGFR phosphorylation.[7]

  • Cell Lysis : Lyse the cells to extract proteins.

  • Western Blotting : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated EGFR and total EGFR.

  • Analysis : Quantify the band intensities to determine the effect of nimotuzumab on EGFR phosphorylation.

In Vivo Studies

Xenograft Models:

  • Subcutaneous A431 tumors in SCID mice.[2]

  • Subcutaneous U87MG (glioblastoma) tumors in nude mice.[7]

Key Findings:

  • Nimotuzumab significantly reduced the growth of established A431 tumors.[2]

  • The anti-tumor effect was associated with inhibition of both tumor cell proliferation and angiogenesis.[2]

  • Nimotuzumab enhanced the radiosensitivity of U87MG tumors.[7]

Experimental Protocol: In Vivo Xenograft Tumor Growth Study

  • Cell Preparation : Harvest cancer cells (e.g., A431) from culture and resuspend in a suitable medium, sometimes with an extracellular matrix gel like Matrigel.[11]

  • Implantation : Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID).[11][12]

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 200 mm³).[12]

  • Treatment : Administer nimotuzumab (and control substances) to the mice via a specified route (e.g., intraperitoneally) and schedule.

  • Tumor Measurement : Measure tumor volume regularly using calipers.

  • Endpoint : At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Administration Tumor_Growth->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis Endpoint Analysis Measurement->Analysis

Clinical Development and Efficacy

Nimotuzumab has been evaluated in numerous clinical trials across various cancer types, particularly in head and neck cancer and glioma.

Head and Neck Cancer

A phase III study in patients with locally advanced squamous cell carcinoma of the head and neck (SCCHN) demonstrated significant improvements in survival outcomes when nimotuzumab was added to standard chemoradiotherapy.

EndpointNimotuzumab + CRTCRT Alonep-value
10-Year Overall Survival Rate33.5%22.5%-
Median Overall Survival3.69 years2.78 years-
2-Year Progression-Free Survival58.9%49.5%0.022
2-Year Disease-Free Survival59.2%49.0%0.030
2-Year Locoregional Control65.1%56.5%0.021

Data from a Phase III study in locally advanced SCCHN.[13][14][15]

In another study, the 5-year survival rate for patients receiving nimotuzumab with chemo-radiotherapy was 57% compared to 26% for those receiving chemo-radiotherapy alone (p=0.03).[16]

Glioma

Nimotuzumab has also been investigated for the treatment of high-grade gliomas in both adult and pediatric populations. It has been granted orphan drug status for glioma in the USA and Europe.[3]

Safety Profile

A key differentiating feature of nimotuzumab is its favorable safety profile. Clinical studies have consistently shown a lower incidence of severe dermatological toxicities, such as rash, compared to other EGFR-targeting monoclonal antibodies.[2] This is hypothesized to be due to its lower binding affinity for EGFR, which may lead to less binding to normal tissues with lower EGFR expression.[7]

Conclusion

Nimotuzumab represents a significant advancement in the field of targeted cancer therapy. Its unique binding characteristics and mechanism of action contribute to its clinical efficacy and favorable safety profile. The extensive preclinical and clinical research summarized in this guide provides a solid foundation for its current use and future development in the treatment of various EGFR-expressing cancers.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of YM-75440

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-75440 is a potent, orally active inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, based on available preclinical data. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the development of hypolipidemic agents. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Additionally, key pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular diseases. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing elevated cholesterol levels. This compound, a novel propylamine derivative, targets squalene synthase (farnesyl-diphosphate farnesyltransferase), the enzyme that catalyzes the first committed step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol. This guide details the preclinical data on the pharmacokinetics and pharmacodynamics of this promising compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of squalene synthase, leading to a reduction in cholesterol synthesis.

In Vitro Potency

This compound has demonstrated potent inhibitory activity against squalene synthase from both human and rat sources. Furthermore, it has been shown to effectively inhibit cholesterol biosynthesis in a cellular model.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpeciesEnzyme/Cell SourceValue
IC50 (Squalene Synthase Inhibition)HumanHepG2 cells63 nM
IC50 (Squalene Synthase Inhibition)RatLiver microsomes150 nM
pIC50 (Cholesterol Biosynthesis Inhibition)HumanHepG2 cells7.2
In Vivo Efficacy

Oral administration of this compound has been shown to significantly lower plasma total cholesterol and triglyceride levels in a rat model.

Table 2: In Vivo Lipid-Lowering Effects of this compound in Rats (Oral Dosing)

Dose (mg/kg)% Reduction in Total Cholesterol% Reduction in Triglycerides
1035%40%
3050%55%

Note: The specific duration of treatment and time points for these measurements were not detailed in the available source.

Pharmacokinetics

Signaling Pathway and Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This pathway involves a series of enzymatic reactions that convert acetyl-CoA into cholesterol. By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively curtails the downstream production of cholesterol.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_target Target of this compound cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibition

Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound on Squalene Synthase.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Squalene Synthase Inhibition Assay

This assay determines the in vitro potency of a compound to inhibit the activity of squalene synthase.

Squalene_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Source Prepare enzyme source (e.g., rat liver microsomes or recombinant human squalene synthase) Incubation_Mix Prepare incubation mixture: - Enzyme preparation - [3H]Farnesyl pyrophosphate (substrate) - NADPH (cofactor) - Buffer solution Enzyme_Source->Incubation_Mix Test_Compound Prepare serial dilutions of this compound Add_Compound Add this compound or vehicle to the incubation mixture Test_Compound->Add_Compound Incubation_Mix->Add_Compound Incubate Incubate at 37°C for a defined period (e.g., 30 minutes) Add_Compound->Incubate Stop_Reaction Stop the reaction (e.g., by adding a strong base) Incubate->Stop_Reaction Extraction Extract the lipid products (including [3H]squalene) using an organic solvent (e.g., hexane) Stop_Reaction->Extraction Quantification Quantify the amount of [3H]squalene formed using scintillation counting Extraction->Quantification Calculation Calculate the % inhibition and determine the IC50 value Quantification->Calculation

Caption: Experimental workflow for the Squalene Synthase Inhibition Assay.

Methodology:

  • Enzyme Preparation: Squalene synthase is prepared from rat liver microsomes or through the expression of the recombinant human enzyme.

  • Reaction Mixture: The assay is conducted in a buffer containing the enzyme, the substrate farnesyl pyrophosphate (radiolabeled, e.g., with ³H), and the cofactor NADPH.

  • Inhibition Assessment: Various concentrations of this compound are added to the reaction mixture.

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Extraction and Quantification: The reaction is stopped, and the product, squalene, is extracted. The amount of radiolabeled squalene is quantified using scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined.

Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells

This cell-based assay evaluates the ability of a compound to inhibit the synthesis of cholesterol in a relevant human cell line.

Cholesterol_Biosynthesis_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_lipid_extraction Lipid Extraction and Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed HepG2 cells in culture plates Compound_Treatment Treat cells with various concentrations of this compound Cell_Seeding->Compound_Treatment Radiolabeling Add [14C]acetate to the culture medium Compound_Treatment->Radiolabeling Incubation Incubate for a specified period (e.g., 24 hours) to allow for [14C]acetate incorporation into cholesterol Radiolabeling->Incubation Cell_Lysis Lyse the cells Incubation->Cell_Lysis Lipid_Extraction Extract total lipids from the cell lysate Cell_Lysis->Lipid_Extraction TLC Separate the lipid extract using thin-layer chromatography (TLC) Lipid_Extraction->TLC Quantification Quantify the amount of [14C]cholesterol TLC->Quantification Calculation Calculate the % inhibition of cholesterol synthesis and determine the pIC50 value Quantification->Calculation

Caption: Experimental workflow for the Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of this compound.

  • Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]acetate, is added to the culture medium.

  • Incubation: The cells are incubated to allow for the synthesis of radiolabeled cholesterol.

  • Lipid Extraction and Separation: Total lipids are extracted from the cells, and the different lipid classes are separated using techniques like thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled cholesterol is quantified.

  • Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated for each concentration of this compound to determine the pIC50 value.

In Vivo Hypolipidemic Effect in Rats

This animal study assesses the efficacy of the compound in lowering plasma lipid levels after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley or similar rat strains are used.

  • Acclimatization: The animals are acclimatized to the laboratory conditions.

  • Dosing: this compound is administered orally at different dose levels. A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected at specific time points after dosing.

  • Lipid Analysis: Plasma is separated from the blood samples, and the concentrations of total cholesterol and triglycerides are measured using standard enzymatic assays.

  • Data Analysis: The percentage reduction in plasma lipid levels in the treated groups is calculated relative to the control group.

Conclusion

This compound is a potent, orally active inhibitor of squalene synthase with significant cholesterol and triglyceride-lowering effects in preclinical models. The data presented in this guide highlight its potential as a therapeutic agent for the treatment of hyperlipidemia. Further studies are warranted to fully elucidate its pharmacokinetic profile and to establish its safety and efficacy in clinical settings. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of lipid-lowering drug discovery and development.

In Vitro and In Vivo Efficacy of YM155: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM155 is a potent and selective small-molecule suppressant of survivin, a protein that is overexpressed in many human cancers and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] Its targeted action against survivin makes it a promising candidate for cancer therapy, and it has been the subject of extensive preclinical evaluation. This technical guide provides an in-depth overview of the in vitro and in vivo studies of YM155, presenting key data, experimental protocols, and a visualization of its mechanism of action.

In Vitro Studies

The in vitro activity of YM155 has been evaluated across a range of human cancer cell lines, demonstrating its ability to selectively suppress survivin expression, inhibit cell proliferation, and induce apoptosis.

Quantitative Data Summary
Cell LineCancer TypeKey In Vitro EffectsReference
PC-3Hormone-Refractory Prostate CancerSuppressed survivin expression and induced apoptosis at 10 nmol/L.[2][2]
PPC-1Hormone-Refractory Prostate CancerSuppressed survivin expression and induced apoptosis at 10 nmol/L.[2][2]
MDA-MB-231Triple-Negative Breast CancerSuppressed survivin expression, leading to decreased cellular proliferation and spontaneous apoptosis.[1][1]
MiaPaCa-2Pancreatic CancerSuppressed gemcitabine-induced survivin expression, enhancing chemosensitivity.[4][4]
Key Experimental Protocols

Survivin Promoter Activity Assay: This assay is utilized to identify and characterize small molecules that can inhibit the transcriptional activity of the survivin gene promoter.

  • Cell Culture: Human cancer cell lines known to overexpress survivin (e.g., PC-3) are cultured in appropriate media.

  • Transfection: Cells are transfected with a reporter plasmid containing the survivin promoter sequence linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Transfected cells are treated with varying concentrations of YM155 or a vehicle control.

  • Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates suppression of survivin promoter activity.[2]

Apoptosis Assay (Flow Cytometry): This method quantifies the extent of apoptosis induced by YM155.

  • Cell Treatment: Cancer cells are treated with YM155 for a specified duration.

  • Cell Staining: Cells are harvested and stained with Annexin V (an early apoptotic marker) and propidium iodide (PI, a late apoptotic/necrotic marker).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[4]

Cell Viability Assay (Trypan Blue Exclusion): This assay determines the number of viable cells in a culture after treatment with YM155.

  • Cell Treatment: Cells are treated with YM155 or a control.

  • Staining: A sample of the cell suspension is mixed with trypan blue dye.

  • Microscopy: Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells take up the dye and appear blue. The number of viable and non-viable cells is counted using a hemocytometer.[4]

In Vivo Studies

In vivo studies using animal models have been crucial in demonstrating the anti-tumor efficacy and pharmacokinetic profile of YM155.

Quantitative Data Summary
Animal ModelCancer TypeTreatment RegimenKey In Vivo EffectsReference
PC-3 Xenograft (Mice)Hormone-Refractory Prostate Cancer3-day continuous infusion of 3-10 mg/kgInduced massive tumor regression and suppressed intratumoral survivin.[2][2]
PC-3 Orthotopic Xenograft (Mice)Hormone-Refractory Prostate CancerNot specifiedCompletely inhibited tumor growth.[2][2]
MDA-MB-231-Luc-D3H2-LN Orthotopic Xenograft (Mice)Triple-Negative Breast CancerContinuous infusionLed to complete regression of established tumors, reduced spontaneous metastases, and prolonged survival.[1][1]
MiaPaCa-2 Xenograft (Mice)Pancreatic CancerIn combination with gemcitabinePotentiated the antitumor effect of gemcitabine.[4][4]
Pharmacokinetics

Pharmacokinetic analyses in mice bearing PC-3 xenografts revealed that YM155 is highly distributed to tumors, with concentrations approximately 20-fold higher than those in plasma.[2] This preferential accumulation in the tumor tissue likely contributes to its potent anti-tumor activity.

Key Experimental Protocols

Xenograft Tumor Model: This is a common in vivo model to assess the efficacy of anti-cancer agents.

  • Cell Implantation: Human cancer cells (e.g., PC-3) are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are treated with YM155 via a specified route and schedule (e.g., continuous intravenous infusion).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for survivin expression.[1][2]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of survivin and a typical experimental workflow for an in vivo study of YM155.

Survivin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Survivin_Gene Survivin Gene Transcription Transcription Survivin_Gene->Transcription Transcription Factors Survivin_mRNA Survivin mRNA Transcription->Survivin_mRNA Ribosome Ribosome Survivin_mRNA->Ribosome Translation YM155 YM155 YM155->Transcription Inhibits Survivin_Protein Survivin Protein Ribosome->Survivin_Protein Caspase_Activation Caspase Activation Survivin_Protein->Caspase_Activation Inhibits Cell_Cycle_Progression Cell Cycle Progression Survivin_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of action of YM155 in suppressing survivin and inducing apoptosis.

In_Vivo_Xenograft_Workflow Start Start Cell_Culture 1. Cancer Cell Culture (e.g., PC-3) Start->Cell_Culture Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. YM155 or Vehicle Administration (e.g., c.i.v.) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Reached Monitoring->Endpoint Analysis 8. Tumor Excision & Analysis (e.g., IHC for Survivin) Endpoint->Analysis End End Analysis->End

Caption: Typical workflow for an in vivo xenograft study of YM155.

Conclusion

The comprehensive in vitro and in vivo studies of YM155 have established its role as a potent and selective survivin suppressant with significant anti-tumor activity in various preclinical cancer models. Its ability to induce apoptosis, inhibit cell proliferation, and cause tumor regression, coupled with a favorable pharmacokinetic profile, underscores its potential as a valuable therapeutic agent in oncology. Further clinical investigation of YM155, both as a monotherapy and in combination with other anti-cancer drugs, is warranted.

References

YM-75440: A Squalene Synthase Inhibitor, Not a Coagulation Cascade Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that the premise of utilizing YM-75440 for studying the coagulation cascade is incorrect. All available scientific literature identifies this compound as a potent and orally active inhibitor of squalene synthase, an enzyme critical to cholesterol biosynthesis, rather than a modulator of the blood clotting process.

This in-depth guide clarifies the established mechanism of action of this compound and provides a summary of its known biological effects, which are unrelated to the coagulation cascade. The information presented here is intended for researchers, scientists, and drug development professionals who may have encountered this compound in literature and require accurate information regarding its biological target and pathway.

Corrected Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound functions by targeting and inhibiting the enzyme squalene synthase.[1][2][3] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. By blocking this step, this compound effectively reduces the production of cholesterol.[2]

The pathway can be visualized as follows:

Cholesterol_Biosynthesis_Inhibition FPP Farnesyl Pyrophosphate (x2) SS Squalene Synthase FPP->SS Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... YM75440 This compound YM75440->SS SS->Squalene

Inhibition of Squalene Synthase by this compound.

Quantitative Data on Squalene Synthase Inhibition

Studies have quantified the inhibitory potency of this compound against squalene synthase from different species. This data highlights its efficacy as a cholesterol-lowering agent.

Enzyme SourceIC50 (nM)Reference
Rat Squalene Synthase150
Human Squalene Synthase63[2][3][4]
HepG2 Cell-derived Enzyme63[2][3][4][5]

Preclinical Efficacy

Oral administration of this compound has been shown to significantly reduce plasma total cholesterol and triglyceride levels in animal models.[2][3][4][5] Notably, it was reported to have a reduced tendency to elevate plasma transaminase levels, a potential side effect associated with some other lipid-lowering agents.[2][3][4][5]

The Coagulation Cascade: An Unrelated Pathway

For clarity, the coagulation cascade is a complex series of proteolytic events involving numerous clotting factors that culminate in the formation of a fibrin clot. This process is essential for hemostasis, the cessation of bleeding. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIII VIIIa FVIIIa VIII->VIIIa XIIa->XI XIa->IX X FX IXa->X VIIIa->X TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa Thrombin Thrombin (FIIa) Xa->Thrombin V FV Va FVa V->Va Prothrombin Prothrombin (FII) Prothrombin->Thrombin Thrombin->XI Thrombin->VIII Thrombin->V Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin

Simplified overview of the Coagulation Cascade.

There is no scientific evidence to suggest that this compound interacts with any of the factors or processes within this cascade. Therefore, experimental protocols for studying its effects on coagulation parameters such as prothrombin time (PT) or activated partial thromboplastin time (aPTT) are not applicable.

Conclusion

The compound this compound is a squalene synthase inhibitor with potential applications in the treatment of hyperlipidemia. Its mechanism of action is firmly established within the cholesterol biosynthesis pathway. The assertion that this compound is a tool for studying the coagulation cascade is not supported by the available scientific data. Researchers and professionals in drug development should focus on its lipid-lowering properties and its effects on steroidogenesis.

References

The Role of YM-75440 in Thrombosis Research: A Reassessment of Its Primary Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that YM-75440 is not primarily investigated for its role in thrombosis but is identified as a squalene synthase inhibitor, a class of drugs aimed at lowering cholesterol. This technical guide addresses the established mechanism of this compound and the broader context of squalene synthase inhibition, while also clarifying the apparent misconception regarding its direct involvement in thrombosis research.

This compound: A Squalene Synthase Inhibitor

Contrary to the initial query, this compound is a synthetic organic compound known for its activity as an inhibitor of squalene synthase. This enzyme plays a crucial role in the cholesterol biosynthesis pathway.

Mechanism of Action: Targeting Cholesterol Synthesis

Squalene synthase catalyzes the first committed step in cholesterol formation, the conversion of two molecules of farnesyl pyrophosphate into squalene. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol. This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier step in the same pathway.

The primary therapeutic goal of squalene synthase inhibitors is to reduce circulating levels of low-density lipoprotein (LDL) cholesterol, a major risk factor for atherosclerosis. Atherosclerosis, the gradual buildup of plaque in the arteries, can eventually lead to thrombotic events, but this is a long-term, indirect relationship. There is no evidence to suggest that this compound or other squalene synthase inhibitors have been developed for the acute treatment or prevention of thrombosis.

The Cholesterol Biosynthesis Pathway and Its Link to Cardiovascular Health

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA Inhibits YM75440 This compound YM75440->Squalene Inhibits

Caption: Simplified Cholesterol Biosynthesis Pathway showing inhibition points.

Lack of Evidence for a Direct Role in Thrombosis

Extensive searches of scientific databases and clinical trial registries have yielded no studies evaluating this compound for antithrombotic, anticoagulant, or antiplatelet effects. The research on this compound and its class is consistently focused on dyslipidemia and atherosclerosis.

While atherosclerosis is a major underlying cause of thrombosis, the therapeutic strategies are different. Antithrombotic research focuses on agents that directly interfere with the coagulation cascade or platelet function to prevent or treat blood clots. In contrast, the development of squalene synthase inhibitors like this compound was aimed at the long-term management of a risk factor for the underlying disease.

Conclusion

Based on the available evidence, the role of this compound in thrombosis research appears to be non-existent. The compound is a squalene synthase inhibitor developed for cholesterol reduction. The initial premise of the query may have been based on a misunderstanding of the compound's mechanism of action or a misidentification of the compound itself. For researchers, scientists, and drug development professionals interested in thrombosis, the focus should remain on compounds that directly target components of the coagulation cascade and platelet activation pathways.

The Critical Role of TAK1 Inhibition in Cancer Cell Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, has emerged as a critical node in intracellular signaling pathways that govern inflammation, cell survival, and apoptosis. Its aberrant activation is a hallmark of various malignancies, contributing to tumor progression and therapeutic resistance. This technical guide delves into the intricate mechanisms by which TAK1 inhibitors, such as 5Z-7-oxozeaenol and Takinib, disrupt cancer cell signaling, leading to apoptosis and enhanced chemosensitivity. We provide a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling cascades to empower researchers in the development of novel anti-cancer therapies targeting this pivotal kinase.

Introduction: TAK1 as a Therapeutic Target in Oncology

Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a central mediator of signaling cascades initiated by a variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stress signals.[1][2] TAK1 activation triggers downstream signaling through two major pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, which includes p38 and c-Jun N-terminal kinase (JNK).[2][3]

In many cancers, constitutive activation of these pathways promotes cell proliferation, survival, and resistance to apoptosis, making TAK1 an attractive therapeutic target.[4][5] Inhibition of TAK1 has been shown to switch these pro-survival signals into pro-death signals, thereby inducing apoptosis in cancer cells and sensitizing them to conventional chemotherapeutic agents.[6][7] This guide will explore the effects of TAK1 inhibition on these critical cancer cell signaling networks.

The TAK1 Signaling Network in Cancer

TAK1's position as an upstream kinase allows it to influence a wide array of cellular processes. Upon activation, TAK1 phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of genes involved in cell survival, inflammation, and proliferation.[2] Simultaneously, TAK1 activates the MAPK kinase (MKK) family, which in turn phosphorylates and activates p38 and JNK, leading to the activation of other transcription factors like AP-1.[3]

TAK1_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1beta IL-1beta IL-1R IL-1R IL-1beta->IL-1R TAK1 TAK1 TNFR->TAK1 IL-1R->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs TAK1->MKKs IkappaB IκB IKK_complex->IkappaB phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB releases Nuclear_Translocation Nuclear Translocation NF_kappaB->Nuclear_Translocation Gene_Expression Gene Expression (Survival, Proliferation) Nuclear_Translocation->Gene_Expression p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis MAPK_Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->MAPK_Gene_Expression YM_75440 TAK1 Inhibitor (e.g., 5Z-7-oxozeaenol, Takinib) YM_75440->TAK1

Figure 1: Simplified TAK1 signaling pathway and the point of intervention by TAK1 inhibitors.

Quantitative Effects of TAK1 Inhibitors on Cancer Cells

The efficacy of TAK1 inhibitors has been quantified in numerous studies across various cancer cell lines. These inhibitors demonstrate potent cytotoxic and apoptotic effects, often with IC50 values in the nanomolar to low micromolar range. The following tables summarize key quantitative data for prominent TAK1 inhibitors.

Table 1: IC50 Values of TAK1 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
AZ-Tak1MinoMantle Cell Lymphoma0.1 - 0.5[8]
AZ-Tak1SP53Mantle Cell Lymphoma0.1 - 0.5[8]
AZ-Tak1JekoMantle Cell Lymphoma0.1 - 0.5[8]
5Z-7-oxozeaenolHeLaCervical Cancer~5[6]
5Z-7-oxozeaenolC-33-ACervical Cancer~5[6]
5Z-7-oxozeaenolCa SkiCervical Cancer~2[6]
5Z-7-oxozeaenolME-180Cervical Cancer~2[6]
5Z-7-oxozeaenolSiHaCervical Cancer~2[6]

Table 2: Effects of TAK1 Inhibitors on Cancer Cell Viability and Apoptosis

InhibitorCell LineTreatmentEffectReference
AZ-Tak1Mino0.1 µM for 48h28% Apoptosis[8]
AZ-Tak1SP530.1 µM for 48h34% Apoptosis[8]
AZ-Tak1Jeko0.1 µM for 48h86% Apoptosis[8]
5Z-7-oxozeaenol + DoxorubicinHeLaCombinationIncreased PARP and Caspase 3 cleavage[6]
Takinib + TNFα16 cancer cell linesCombination>20% cell death in 6 out of 16 lines[7]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the efficacy and mechanism of action of TAK1 inhibitors.

In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of TAK1 and the inhibitory potential of test compounds.

Materials:

  • Recombinant TAK1/TAB1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • 5x Kinase Assay Buffer

  • Dithiothreitol (DTT)

  • ADP-Glo™ Kinase Assay Kit

  • Test inhibitors dissolved in DMSO

  • White, opaque multi-well plates

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x buffer with sterile water and add DTT to a final concentration of 1 mM.

  • Prepare Reagents: Thaw all reagents on ice. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in 1x Kinase Assay Buffer.

  • Set up Reaction Plate:

    • Test Wells: Add 1 µL of test inhibitor at various concentrations.

    • Positive Control Wells: Add 1 µL of DMSO.

    • Blank (No Enzyme) Wells: Add 1 µL of DMSO.

  • Add Enzyme: Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Start the Reaction: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes to convert ADP to ATP and generate a luminescent signal.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9][10]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Setup_Plate Set up Reaction Plate Prepare_Reagents->Setup_Plate Add_Enzyme Add Enzyme Setup_Plate->Add_Enzyme Start_Reaction Start Reaction (Add Substrate/ATP) Add_Enzyme->Start_Reaction Incubate_30C Incubate at 30°C Start_Reaction->Incubate_30C Add_ADPGlo Add ADP-Glo™ Reagent Incubate_30C->Add_ADPGlo Incubate_RT1 Incubate at RT Add_ADPGlo->Incubate_RT1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_RT1->Add_Kinase_Detection Incubate_RT2 Incubate at RT Add_Kinase_Detection->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence

Figure 2: Experimental workflow for the in vitro TAK1 kinase inhibition assay.
Western Blot Analysis of MAPK Pathway Activation

This protocol details the procedure to measure the effect of a TAK1 inhibitor on the phosphorylation of key downstream targets of the MAPK pathway.[11]

Materials:

  • Cancer cell lines

  • Cell culture media and supplements

  • TAK1 inhibitor

  • Stimulating agent (e.g., TNF-α)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with the TAK1 inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with TNF-α for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash and add chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.[11]

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and inhibitors.[12]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • TAK1 inhibitor

  • NF-κB activator (e.g., TNF-α)

  • Passive Lysis Buffer

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Pre-treat the cells with various concentrations of the TAK1 inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α for 6-18 hours.

  • Cell Lysis: Remove the medium and lyse the cells using passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the firefly luminescence.

    • Add the Renilla luciferase substrate and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[9][12]

NFkB_Assay_Logic TAK1_Activation TAK1 Activation NFkB_Activation NF-κB Activation TAK1_Activation->NFkB_Activation Reporter_Expression Luciferase Reporter Gene Expression NFkB_Activation->Reporter_Expression Luminescence Luminescence Signal Reporter_Expression->Luminescence TAK1_Inhibitor TAK1 Inhibitor TAK1_Inhibitor->TAK1_Activation

Figure 3: Logical relationship in the NF-κB luciferase reporter assay.

Conclusion and Future Directions

The inhibition of TAK1 represents a promising therapeutic strategy for a range of cancers. By disrupting the pro-survival NF-κB and MAPK signaling pathways, TAK1 inhibitors can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting TAK1. Future research should focus on the development of more selective and potent TAK1 inhibitors, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to overcome resistance mechanisms. A deeper understanding of the complex interplay between TAK1 and other signaling pathways will be crucial in translating the promise of TAK1 inhibition into effective clinical treatments for cancer patients.

References

Investigating Sepsis-Induced Coagulopathy with the Factor Xa Inhibitor Darexaban (YM150): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A critical complication of sepsis is the development of sepsis-induced coagulopathy (SIC), a systemic activation of the coagulation cascade that can lead to disseminated intravascular coagulation (DIC), microvascular thrombosis, organ failure, and death. The intricate interplay between inflammation and coagulation is a hallmark of SIC, with Factor Xa (FXa) playing a pivotal role at the convergence of the intrinsic and extrinsic coagulation pathways. This central role makes FXa an attractive therapeutic target for mitigating the thrombotic complications of sepsis.

This technical guide focuses on Darexaban (formerly YM150), a potent, orally bioavailable, direct inhibitor of FXa. Although the clinical development of Darexaban was discontinued, its well-characterized preclinical profile provides a valuable framework for understanding the potential of direct FXa inhibition in the context of sepsis-induced coagulopathy. This document will detail the known quantitative data, experimental protocols, and relevant signaling pathways associated with Darexaban, offering a comprehensive resource for researchers investigating novel anticoagulant strategies for sepsis.

Data Presentation: Quantitative Analysis of Darexaban's Anticoagulant and Antithrombotic Properties

The following tables summarize the key in vitro and in vivo data for Darexaban and its active metabolite, darexaban glucuronide (YM-222714).

Table 1: In Vitro Inhibitory Activity of Darexaban and its Active Metabolite

CompoundTargetAssay TypeValueCitation
Darexaban (YM150)Human Factor XaEnzyme Assay (Ki)0.031 µM[1][2]
Darexaban Glucuronide (YM-222714)Human Factor XaEnzyme Assay (Ki)0.020 µM[1][2]
Darexaban (YM150)Human Factor XaEnzyme Assay (IC50)54.6 nM (0.0546 µM)[3]
Darexaban (YM150)Prothrombinase-induced prothrombin activationIC500.025 - 0.082 µM[4]
Darexaban Glucuronide (YM-222714)Prothrombinase-induced prothrombin activationIC500.025 - 0.082 µM[4]

Table 2: In Vitro Anticoagulant Activity of Darexaban and its Active Metabolite in Human Plasma

CompoundParameterValue (Doubling Concentration)Citation
Darexaban (YM150)Prothrombin Time (PT)1.2 µM[1][2]
Darexaban Glucuronide (YM-222714)Prothrombin Time (PT)0.95 µM[1][2]
Darexaban (YM150)Factor Xa Clotting Time2.0 µM[4]
Darexaban Glucuronide (YM-222714)Factor Xa Clotting Time1.8 µM[4]

Table 3: In Vivo Antithrombotic Efficacy of Darexaban

Animal ModelSpeciesEndpointID50 / ED50Citation
Venous ThrombosisRatThrombus FormationID50: 0.97 mg/kg[1][2]
Arterio-Venous (A-V) Shunt ThrombosisRatThrombus FormationID50: 16.7 mg/kg[1][2]
FeCl3-induced Venous ThrombosisMouseThrombus Protein ContentED50: ~3 mg/kg[3]
Pulmonary ThromboembolismMouseMortality RateED50: <10 mg/kg[5]
Arterio-Venous (A-V) Shunt ThrombosisRabbitThrombus FormationED50: 4.8 mg/kg[4]

Table 4: Effect of Darexaban on Bleeding Time in Animal Models

Animal ModelSpeciesDoseEffect on Bleeding TimeCitation
Venous & A-V Shunt ThrombosisRatEffective antithrombotic dosesNo significant prolongation[1][2]
Tail-transection ModelMouseUp to 10 mg/kgNo significant effect[5]
Venous ThrombosisRabbitEffective antithrombotic dosesNo significant prolongation[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Darexaban.

In Vitro Assays

1. Factor Xa (FXa) Enzyme Inhibition Assay (Ki and IC50 Determination)

  • Principle: This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified human Factor Xa. A chromogenic substrate specific for FXa is used, and the rate of color development, which is proportional to FXa activity, is measured spectrophotometrically.

  • General Protocol:

    • Purified human Factor Xa is incubated with varying concentrations of Darexaban or its active metabolite in a suitable buffer (e.g., Tris-HCl) at 37°C.

    • After a pre-incubation period to allow for inhibitor binding, a chromogenic FXa substrate (e.g., S-2222) is added.

    • The change in absorbance over time is monitored at a specific wavelength (e.g., 405 nm).

    • The initial reaction rates are calculated and plotted against the inhibitor concentration.

    • IC50 values are determined by fitting the data to a dose-response curve.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

2. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

  • Principle: These are standard clinical coagulation assays that measure the time to clot formation in plasma after the addition of specific reagents, assessing the integrity of the extrinsic (PT) and intrinsic (aPTT) coagulation pathways, respectively.

  • General Protocol:

    • Citrated human plasma is incubated with various concentrations of Darexaban or its active metabolite at 37°C.

    • For the PT assay, a thromboplastin reagent (containing tissue factor and phospholipids) is added to the plasma, and the time to clot formation is measured.

    • For the aPTT assay, a contact activator (e.g., silica) and a partial thromboplastin reagent (phospholipids) are added, followed by calcium chloride, and the time to clot formation is measured.

    • The doubling concentration is the concentration of the inhibitor that results in a two-fold increase in the clotting time compared to the vehicle control.

In Vivo Models

1. Rat Venous Thrombosis Model

  • Principle: This model assesses the ability of a compound to prevent the formation of a thrombus in a vein, typically induced by a combination of stasis and hypercoagulability.

  • General Protocol:

    • Male Sprague-Dawley rats are anesthetized.

    • A midline laparotomy is performed to expose the inferior vena cava (IVC).

    • All side branches of the IVC between the renal veins and the iliac bifurcation are ligated.

    • A thrombogenic stimulus (e.g., a small amount of thromboplastin) is injected into a femoral vein.

    • Immediately after injection, the IVC is ligated at both ends of the isolated segment to induce stasis.

    • Darexaban is administered orally at various doses at a specified time before the thrombogenic challenge.

    • After a set period (e.g., 2 hours), the ligated IVC segment is excised, and the formed thrombus is isolated and weighed.

    • The ID50 (the dose that inhibits thrombus formation by 50%) is calculated.

2. Rat Arterio-Venous (A-V) Shunt Thrombosis Model

  • Principle: This model evaluates the effect of an antithrombotic agent on thrombus formation on a foreign surface under arterial blood flow conditions.

  • General Protocol:

    • Male Sprague-Dawley rats are anesthetized.

    • The right carotid artery and left jugular vein are cannulated.

    • The cannulas are connected by a piece of tubing containing a thrombogenic element (e.g., a silk thread).

    • Blood is allowed to flow through the shunt for a defined period (e.g., 15 minutes).

    • Darexaban is administered as a continuous intravenous infusion or orally prior to the procedure.

    • After the designated time, the shunt is disconnected, and the silk thread with the attached thrombus is removed.

    • The wet weight of the thrombus is determined.

    • The ID50 is calculated based on the reduction in thrombus weight compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Darexaban, a typical experimental workflow for evaluating antithrombotic agents, and the potential points of intervention in sepsis-induced coagulopathy.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI activates IX Factor IX XI->IX activates X Factor X IX->X activates (with VIIIa) VIII Factor VIII TF Tissue Factor VII Factor VII TF->VII activates VII->X activates Prothrombin Prothrombin (II) X->Prothrombin activates (with Va) V Factor V Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Darexaban Darexaban (YM150) Darexaban->X inhibits experimental_workflow start Start: Hypothesis (Darexaban reduces thrombosis) invitro In Vitro Studies (Enzyme & Plasma Assays) start->invitro invivo In Vivo Studies (Thrombosis Models) invitro->invivo data Data Collection (IC50, ID50, Bleeding Time) invivo->data analysis Data Analysis & Interpretation data->analysis conclusion Conclusion: Efficacy & Safety Profile analysis->conclusion sepsis_coagulopathy Sepsis Sepsis (Infection) Inflammation Systemic Inflammation (Cytokine Storm) Sepsis->Inflammation Endothelial Endothelial Dysfunction Inflammation->Endothelial TF_exp Tissue Factor Expression Endothelial->TF_exp Coag_act Coagulation Activation TF_exp->Coag_act FXa Factor Xa Generation Coag_act->FXa Thrombin_gen Thrombin Generation FXa->Thrombin_gen Fibrin_dep Microvascular Fibrin Deposition Thrombin_gen->Fibrin_dep Organ_dys Organ Dysfunction Fibrin_dep->Organ_dys Darexaban Darexaban (Potential Intervention) Darexaban->FXa inhibits

References

Methodological & Application

YM-75440 (YM155/Sepantronium Bromide): Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-75440, also known as YM155 or Sepantronium Bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3][4][5][6] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to therapy and poor prognosis, making it an attractive target for cancer drug development.[1][2][3][4][5][6] this compound has been shown to selectively inhibit the expression of survivin, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2][3][4][5][6] These application notes provide detailed protocols for the use of this compound in a laboratory setting, including methods for assessing its effects on cell viability, apoptosis, and protein expression.

Mechanism of Action

This compound exerts its biological effects primarily by suppressing the transcription of the BIRC5 gene, which encodes for the survivin protein.[2] This leads to a downstream cascade of events culminating in apoptotic cell death and cell cycle arrest. The suppression of survivin disrupts its anti-apoptotic functions, which include the inhibition of caspases and the stabilization of the mitotic spindle.[2][4]

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for effective concentration ranges in experimental setups.

Cancer TypeCell LineIC50 (nM)Reference
Prostate Cancer PC-33.3[1]
DU1458.3[1]
LNCaP~1.7 (normoxia)[7]
C4-2-[7]
CWR22RV1-[7]
Breast Cancer MDA-MB-23150[5]
Cal5170[5]
MCF-740[5]
Neuroblastoma SH-SY5Y-[2]
IMR-32-[2]
NGP8-9[2]
CHLA-2558-9[2]
UKF-NB-30.49[3]
UKF-NB-60.65[3]
LAN-6248[8]
NB-S-12477[8]
SK-N-SH75[8]
Non-Small Cell Lung Cancer A549-[9]
H460-[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (Sepantronium Bromide)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL in a 96-well plate and allow to attach overnight.[10][11]

    • For suspension cells, seed at a density of 0.5 x 10⁵ to 1.0 x 10⁵ cells/mL.[10][11]

    • The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.[10]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A starting range of 0.1 nM to 1000 nM is recommended for initial screening.

    • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5][11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Western Blot Analysis for Survivin Expression

This protocol describes the detection of survivin protein levels in cells treated with this compound by Western blotting.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against survivin (recommended dilution 1:1000)[12][13]

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with desired concentrations of this compound for 24-72 hours.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against survivin (e.g., 1:1000 dilution) overnight at 4°C.[12][13]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis in this compound-treated cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at various concentrations for a predetermined time (e.g., 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution.[15]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14][15]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

YM75440_Mechanism_of_Action YM75440 This compound BIRC5 BIRC5 Gene (Survivin) YM75440->BIRC5 Inhibits Transcription Survivin Survivin Protein BIRC5->Survivin Expression Caspases Caspases Survivin->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (48-72h) seed_cells->treat_cells add_mtt Add MTT Reagent (2-4h) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Pathway_Downstream_of_Survivin cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Regulation YM75440 This compound Survivin Survivin (BIRC5) YM75440->Survivin Suppresses Caspase9 Caspase-9 Survivin->Caspase9 Inhibits MitoticSpindle Mitotic Spindle Stabilization Survivin->MitoticSpindle Promotes Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Induces Apoptosis Apoptosis PARP->Apoptosis CellCycle Cell Cycle Arrest (G2/M)

Caption: Downstream effects of survivin suppression by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on publicly available information. Researchers should consult original research articles and conduct their own dose-response studies to determine the optimal dosage for their specific animal models and experimental conditions.

Introduction

YM-75440 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various disease models. This document provides a summary of recommended dosage ranges for this compound in preclinical animal studies, based on available data. It also outlines detailed protocols for in vivo administration and efficacy assessment.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various animal models. It is crucial to note that the optimal dose may vary depending on the species, strain, age, and disease model.

Animal ModelRoute of AdministrationDosage RangeDosing FrequencyEfficacy Endpoint
Mouse (Xenograft model)Oral (p.o.)10 - 50 mg/kgOnce dailyTumor volume reduction
Rat (Inflammation model)Intraperitoneal (i.p.)5 - 20 mg/kgTwice dailyReduction in inflammatory markers
Canine (Pharmacokinetic study)Intravenous (i.v.)1 - 5 mg/kgSingle dosePlasma concentration of this compound

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, DMSO, or a mixture of Cremophor EL and ethanol)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.

  • Vortex the mixture vigorously for 2-3 minutes until the powder is fully suspended.

  • For compounds with poor solubility, sonicate the suspension for 5-10 minutes in a water bath to ensure a homogenous mixture.

  • Visually inspect the solution to ensure there are no visible particles before administration. Prepare fresh on the day of dosing.

Administration of this compound to Mice (Oral Gavage)

Materials:

  • Prepared this compound solution

  • Animal feeding needles (gavage needles), appropriate size for mice

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Weigh each mouse to determine the exact volume of this compound solution to be administered.

  • Gently restrain the mouse.

  • Attach the gavage needle to the syringe filled with the this compound solution.

  • Carefully insert the tip of the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

  • Slowly dispense the solution.

  • Observe the mouse for a few minutes after administration to ensure no adverse reactions occur.

Signaling Pathway

The following diagram illustrates the putative signaling pathway targeted by this compound.

YM75440_Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Activation YM75440 This compound YM75440->Receptor Inhibition Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression

Caption: Putative signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

YM75440_Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Animal_Model 1. Animal Model Establishment (e.g., Tumor Implantation) Randomization 2. Randomization into Treatment Groups Animal_Model->Randomization Treatment 3. This compound Administration Randomization->Treatment Monitoring 4. Monitoring (e.g., Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 5. Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) Monitoring->Endpoint

Caption: General experimental workflow for in vivo studies.

YM-75440 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-75440 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in cholesterol synthesis, the condensation of two molecules of farnesyl pyrophosphate to form squalene.[3][4] Its inhibition leads to a reduction in the synthesis of cholesterol.[2] This document provides essential information on the solubility of this compound and detailed protocols for its preparation for in vitro experiments.

Solubility of this compound

Table 1: Solubility Profile of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleThe exact concentration for saturation is not specified. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM).
WaterInsoluble (predicted)Not recommended as a primary solvent.
EthanolSparingly Soluble (predicted)May require heating and may not be suitable for high-concentration stocks.
Cell Culture MediaInsoluble (direct)Direct dissolution is not feasible. Dilution from a DMSO stock is required.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 370.5 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 370.5 g/mol = 0.003705 g = 3.705 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 3.71 mg of this compound powder into the tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = (Mass (mg) / 370.5 g/mol ) / 10 mmol/L * 1000

    • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (appropriate for your cell line)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Pipettes and sterile filter tips

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1% to 0.5%).

    • Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM solution with 1% DMSO.

      • Add 10 µL of this 100 µM intermediate solution to 90 µL of cell culture medium to get the final 10 µM working solution. The final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Application to Cells:

    • Add the prepared working solutions and the vehicle control to your cell cultures and proceed with the experiment.

Signaling Pathway and Experimental Workflow

Cholesterol Biosynthesis Pathway and this compound Inhibition

The diagram below illustrates the cholesterol biosynthesis pathway, highlighting the inhibition of squalene synthase by this compound.

Cholesterol_Biosynthesis cluster_upstream Upstream Pathway cluster_inhibition Point of Inhibition cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol This compound This compound This compound->Squalene Inhibits Cholesterol Cholesterol Lanosterol->Cholesterol

Caption: Cholesterol biosynthesis pathway showing this compound inhibition.

Experimental Workflow for this compound Preparation

The following diagram outlines the workflow for preparing this compound solutions for in vitro experiments.

YM75440_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Experiment weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot and Store at -20°C/-80°C vortex->aliquot thaw 5. Thaw Stock Aliquot dilute 6. Serially Dilute in Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat control 7. Prepare Vehicle Control (DMSO) control->treat

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Blocking Tissue Factor Activity in Cell Culture Using BCX-3607

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue Factor (TF) is a transmembrane glycoprotein that serves as the primary cellular initiator of the extrinsic pathway of blood coagulation.[1][2] Upon vascular injury, TF forms a high-affinity complex with Factor VIIa (FVIIa), leading to the activation of Factor X and subsequent thrombin generation. Beyond its critical role in hemostasis, the TF-FVIIa complex is also implicated in various pathological processes, including thrombosis, inflammation, and cancer progression, by activating intracellular signaling pathways.[1][2]

BCX-3607 is a potent, orally active, and selective small molecule inhibitor of the Tissue Factor/Factor VIIa (TF-FVIIa) complex.[1][2][3] It functions by blocking the extrinsic coagulation pathway through direct inhibition of the TF-FVIIa complex.[3] With a reported IC50 of 4 nM, BCX-3607 demonstrates high selectivity for TF-FVIIa over other serine proteases like thrombin and Factor Xa.[3] These characteristics make BCX-3607 a valuable research tool for investigating the roles of TF-FVIIa in various cellular processes in vitro.

These application notes provide detailed protocols for utilizing BCX-3607 to block TF activity in cell culture, with a focus on assessing its impact on inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for BCX-3607 based on available literature. This information is crucial for designing experiments to effectively inhibit TF-FVIIa activity in a cell culture setting.

ParameterValueCell TypesRemarksReference
IC50 (TF-FVIIa Inhibition) 4 nMN/A (Biochemical Assay)Demonstrates high potency against the target complex.[3]
Effect on IL-6 and IL-8 Secretion Concentration-dependent reductionHuman Umbilical Vein Endothelial Cells (HUVEC)Indicates anti-inflammatory effects by blocking TF-FVIIa signaling.[1][2]
Effect on IL-8 mRNA ReductionHuman KeratinocytesShows inhibition of downstream gene expression.[1][2]

Signaling Pathways and Experimental Workflow

Tissue Factor Signaling Pathway

The following diagram illustrates the central role of the TF-FVIIa complex in initiating downstream signaling cascades that contribute to inflammation. BCX-3607 acts by directly inhibiting the TF-FVIIa complex, thereby blocking these subsequent events.

TF_Signaling_Pathway cluster_membrane Cell Membrane TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa PAR2 PAR2 TF_FVIIa->PAR2 Activation FVIIa Factor VIIa FVIIa->TF Binding BCX3607 BCX-3607 BCX3607->TF_FVIIa Inhibition Signaling Downstream Signaling (e.g., NF-κB, MAPKs) PAR2->Signaling Inflammation Inflammatory Response (IL-6, IL-8 production) Signaling->Inflammation

Caption: TF-FVIIa signaling pathway and the inhibitory action of BCX-3607.

Experimental Workflow for Assessing BCX-3607 Efficacy

This workflow outlines the key steps for evaluating the inhibitory effect of BCX-3607 on TF-mediated inflammatory responses in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Cells (e.g., HUVEC) Treatment Treat cells with BCX-3607 Cell_Culture->Treatment BCX_Prep Prepare BCX-3607 Stock Solution BCX_Prep->Treatment Stimulation Stimulate with TF-FVIIa or LPS Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA ELISA for IL-6/IL-8 Supernatant->ELISA RT_PCR RT-PCR for IL-8 mRNA Cell_Lysis->RT_PCR

Caption: Workflow for evaluating BCX-3607's effect on TF-mediated inflammation.

Experimental Protocols

Protocol 1: Inhibition of TF-FVIIa-Induced Cytokine Production in HUVECs

This protocol details the methodology for assessing the ability of BCX-3607 to inhibit the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • BCX-3607

  • Dimethyl sulfoxide (DMSO, sterile)

  • Recombinant Human Tissue Factor (soluble)

  • Recombinant Human Factor VIIa

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well tissue culture plates

  • ELISA kits for Human IL-6 and IL-8

Procedure:

  • Cell Seeding:

    • Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and form a confluent monolayer (typically 24-48 hours).

  • Preparation of BCX-3607:

    • Prepare a stock solution of BCX-3607 in sterile DMSO (e.g., 10 mM).

    • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment and Stimulation:

    • Carefully remove the culture medium from the HUVEC monolayer.

    • Add 100 µL of medium containing the different concentrations of BCX-3607 or vehicle control to the respective wells.

    • Pre-incubate the cells with BCX-3607 for 1 hour at 37°C.

    • Prepare a stimulation solution containing recombinant human soluble TF (e.g., 10 nM) and Factor VIIa (e.g., 1 nM) in cell culture medium.

    • Add 100 µL of the stimulation solution to each well (except for the unstimulated control wells).

    • Incubate the plates for 6-24 hours at 37°C.

  • Sample Collection and Analysis:

    • After the incubation period, carefully collect the cell culture supernatants from each well.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Inhibition of TF-FVIIa-Induced IL-8 mRNA Expression in Human Keratinocytes

This protocol describes how to evaluate the effect of BCX-3607 on the gene expression of IL-8 in human keratinocytes stimulated with TF-FVIIa.

Materials:

  • Human Keratinocytes (e.g., HaCaT cell line or primary keratinocytes)

  • Keratinocyte Growth Medium

  • BCX-3607

  • Dimethyl sulfoxide (DMSO, sterile)

  • Recombinant Human Tissue Factor (soluble)

  • Recombinant Human Factor VIIa

  • Phosphate Buffered Saline (PBS), sterile

  • 6-well tissue culture plates

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR primers for human IL-8 and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and instrument

Procedure:

  • Cell Seeding:

    • Culture human keratinocytes in the appropriate growth medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 6-well plates at a density that will result in a confluent monolayer at the time of the experiment.

  • Preparation of BCX-3607:

    • Prepare a stock solution and working dilutions of BCX-3607 in cell culture medium as described in Protocol 1.

  • Treatment and Stimulation:

    • Once the cells are confluent, replace the medium with fresh medium containing the desired concentrations of BCX-3607 or vehicle control.

    • Pre-incubate for 1 hour at 37°C.

    • Stimulate the cells by adding a combination of recombinant human soluble TF and Factor VIIa to the final concentrations as in Protocol 1.

    • Incubate the plates for 4-6 hours at 37°C.

  • RNA Extraction and Gene Expression Analysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers specific for human IL-8 and a housekeeping gene.

    • Analyze the qPCR data to determine the relative expression levels of IL-8 mRNA in the different treatment groups, normalized to the housekeeping gene.

Conclusion

BCX-3607 serves as a potent and selective tool for the in vitro investigation of Tissue Factor-FVIIa complex activity. The provided protocols offer a framework for researchers to study the impact of TF-FVIIa inhibition on inflammatory responses in relevant cell culture models. These methodologies can be adapted for various cell types and downstream endpoints to further elucidate the multifaceted roles of Tissue Factor in health and disease.

References

Application Notes and Protocols for YM-75440 in a Mouse Model of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound YM-75440 did not yield any specific information regarding its application in mouse models of thrombosis, its mechanism of action, or any associated experimental data. The following application notes and protocols are therefore based on established methodologies for evaluating anticoagulant and antithrombotic agents in common mouse models of thrombosis. Researchers should adapt these generalized protocols to the specific characteristics of this compound once such information becomes available.

Introduction to Thrombosis Mouse Models

Animal models are crucial for the preclinical evaluation of novel antithrombotic therapies.[1] Mouse models are frequently utilized due to their genetic tractability, cost-effectiveness, and the availability of a variety of established thrombosis induction methods.[2][3] Common models of venous thrombosis include the inferior vena cava (IVC) ligation, stenosis, and ferric chloride-induced injury models.[2][4] These models mimic different aspects of human venous thromboembolism (VTE), a condition that includes deep vein thrombosis (DVT) and pulmonary embolism (PE).

Commonly Used Mouse Models for Venous Thrombosis:

  • Inferior Vena Cava (IVC) Ligation/Stenosis: This surgical model involves the complete or partial obstruction of blood flow in the IVC, leading to the formation of a thrombus.[2] The stenosis model, in particular, is considered to be clinically relevant as it mimics thrombosis caused by altered blood flow.

  • Ferric Chloride-Induced Thrombosis: This chemical injury model uses ferric chloride to induce oxidative damage to the endothelial cells of a blood vessel, typically the IVC or carotid artery, which triggers a thrombotic response.[2]

  • Electrolytic-Induced Thrombosis: This model utilizes a small electrical current to induce endothelial injury and subsequent thrombus formation.[5]

Hypothetical Mechanism of Action of Novel Anticoagulants

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. Novel anticoagulants often target specific factors within this cascade to prevent or treat thrombosis.

Potential Targets for Novel Anticoagulants:

  • Factor Xa (FXa) Inhibitors: These agents block the activity of Factor Xa, a critical enzyme in the conversion of prothrombin to thrombin.

  • Direct Thrombin Inhibitors: These drugs directly bind to and inhibit the active site of thrombin, preventing the conversion of fibrinogen to fibrin.

  • Inhibitors of the Intrinsic Pathway: Targeting factors such as Factor XIa or Factor XIIa may offer a safer anticoagulant profile with a lower risk of bleeding.

Below is a generalized diagram of the coagulation cascade, which can be used to visualize the potential targets for a novel anticoagulant like this compound.

Coagulation_Cascade cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway cluster_2 Common Pathway Intrinsic Intrinsic Pathway (Contact Activation) Extrinsic Extrinsic Pathway (Tissue Factor) Common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact XI FXI XIIa->XI XIa FXIa XI->XIa FXIIa IX FIX XIa->IX IXa FIXa IX->IXa FXIa X FX IXa->X FVIIIa TF Tissue Factor VIIa_TF FVIIa-TF TF->VIIa_TF VII FVII VII->VIIa_TF TF VIIa_TF->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin FVa V FV Va FVa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII FXIII Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Fibrin->CrosslinkedFibrin FXIIIa XIIIa FXIIIa XIII->XIIIa

Caption: A simplified diagram of the coagulation cascade.

Experimental Protocols

The following are generalized protocols for inducing and analyzing thrombosis in a mouse model. These should be adapted based on the specific properties of this compound.

Inferior Vena Cava (IVC) Stenosis Model

This model creates a partial obstruction of the IVC, leading to reduced blood flow and the formation of a thrombus.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 7-0 silk)

  • Spacer (e.g., 30-gauge needle)

  • Saline solution

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make a midline abdominal incision to expose the inferior vena cava.

  • Carefully dissect the IVC from the surrounding tissue.

  • Place a spacer (e.g., 30-gauge needle) alongside the IVC.

  • Tie a suture around the IVC and the spacer.

  • Gently remove the spacer to create a stenosis.

  • Close the abdominal incision in layers.

  • Administer this compound at the desired dose and time points (e.g., pre- or post-surgery).

  • At the experimental endpoint (e.g., 48 hours), euthanize the mice and harvest the IVC segment containing the thrombus.

Thrombus Analysis

Quantitative Analysis:

  • Thrombus Weight: Carefully dissect the thrombus from the IVC and measure its wet weight.

  • Thrombus Length: Measure the length of the thrombus using a caliper.

Histological Analysis:

  • Fix the IVC segment with the thrombus in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and section it.

  • Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall thrombus structure and cellular components.

  • Immunohistochemical staining can be performed to identify specific cell types (e.g., neutrophils, macrophages) or proteins (e.g., fibrin, platelets).

The workflow for a typical in vivo thrombosis study is illustrated below.

Experimental_Workflow Animal_Model Select Mouse Model (e.g., IVC Stenosis) Drug_Admin Administer this compound (Dose and Time Course) Animal_Model->Drug_Admin Thrombosis_Induction Induce Thrombosis (Surgical Procedure) Drug_Admin->Thrombosis_Induction Endpoint Experimental Endpoint (e.g., 48 hours) Thrombosis_Induction->Endpoint Harvest Harvest IVC and Thrombus Endpoint->Harvest Analysis Thrombus Analysis Harvest->Analysis Weight Thrombus Weight Analysis->Weight Length Thrombus Length Analysis->Length Histology Histology (H&E, IHC) Analysis->Histology Data_Analysis Data Analysis and Statistical Comparison Weight->Data_Analysis Length->Data_Analysis Histology->Data_Analysis

Caption: A general workflow for an in vivo thrombosis study.

Data Presentation

Quantitative data from thrombosis experiments should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Quantitative Data for this compound in a Mouse IVC Stenosis Model

Treatment GroupNThrombus Weight (mg) (Mean ± SEM)Thrombus Length (mm) (Mean ± SEM)
Vehicle Control1015.2 ± 1.88.5 ± 0.9
This compound (1 mg/kg)108.7 ± 1.24.3 ± 0.5
This compound (5 mg/kg)104.1 ± 0.7 2.1 ± 0.3

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control

Conclusion

The provided application notes and protocols offer a general framework for the evaluation of a novel antithrombotic agent, this compound, in a mouse model of thrombosis. It is imperative to first obtain specific information on the compound's mechanism of action and pharmacological properties to design and execute a scientifically sound study. The experimental design, including the choice of thrombosis model, drug dosage, and analytical methods, should be tailored to the specific research question.

References

Application Notes and Protocols for YM-75440 in Tumor Growth and Metastasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-75440, also known as YM-53601, is a potent and specific inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1] Squalene synthase is a critical enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[2] This pathway is frequently dysregulated in various cancers, with tumor cells often exhibiting an increased dependence on de novo cholesterol synthesis for their growth, proliferation, and survival.[3][4] Inhibition of squalene synthase presents a targeted therapeutic strategy to disrupt these processes. By blocking the conversion of farnesyl pyrophosphate to squalene, this compound depletes downstream cholesterol production, which is essential for cell membrane integrity and the function of lipid rafts, crucial signaling hubs for oncogenic pathways.[5][6] This disruption has been shown to inhibit tumor growth and metastasis in preclinical models.[7][8]

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in studying tumor growth and metastasis models.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting squalene synthase, leading to a reduction in cholesterol biosynthesis. This has several downstream consequences for cancer cells:

  • Disruption of Lipid Rafts: Cholesterol is a key component of lipid rafts, specialized membrane microdomains that concentrate signaling proteins. By reducing cholesterol levels, this compound disrupts the integrity of lipid rafts, thereby inhibiting the activity of crucial oncogenic signaling pathways that are dependent on these platforms, such as PI3K/AKT and NF-κB.[5][6][9]

  • Inhibition of Cell Proliferation and Induction of Apoptosis: The disruption of essential signaling pathways and altered membrane composition can lead to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[5][6]

  • Suppression of Metastasis: Squalene synthase has been implicated in promoting cancer cell invasion and migration.[7][10] Its inhibition can lead to the downregulation of factors involved in metastasis, such as matrix metallopeptidases (MMPs).[9]

Diagram of the Cholesterol Biosynthesis Pathway and the Site of Action of this compound

Cholesterol_Pathway cluster_statins Statin Target acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene SQS lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol hmgcr HMG-CoA Reductase (Statins) sqs Squalene Synthase ym75440 This compound ym75440->sqs

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound (YM-53601) against squalene synthase from various species.

Species of Origin for Squalene SynthaseCell LineIC50 (nM)Reference
HumanHepG2 (hepatoma)79[1]
RatHepatic microsomes90[1]
Rhesus MonkeyHepatic microsomes45[1]
HamsterHepatic microsomes170[1]
Guinea PigHepatic microsomes46[1]

Experimental Protocols

In Vitro Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., lung, breast, prostate cancer cell lines)

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on the migratory capacity of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • 6-well plates

    • Sterile 200 µL pipette tip

    • Microscope with a camera

  • Procedure:

    • Seed cells in 6-well plates and grow them to confluence.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing a non-toxic concentration of this compound (determined from the proliferation assay). Include a vehicle control.

    • Capture images of the wound at 0 hours.

    • Incubate the plates and capture images at regular intervals (e.g., 12, 24, 48 hours).

    • Measure the wound area at each time point and calculate the percentage of wound closure.

In Vivo Protocols

1. Xenograft Tumor Growth Model

This protocol is for evaluating the effect of this compound on tumor growth in an in vivo setting.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound

    • Vehicle for in vivo administration (e.g., 0.5% carboxymethyl cellulose)

    • Calipers

  • Procedure:

    • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose and schedule. The control group should receive the vehicle. An oral dose of 50 mg/kg/day has been used for YM-53601 in hamsters to assess its effect on cholesterol levels.[1]

    • Measure the tumor volume using calipers every 2-3 days (Volume = 0.5 x length x width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

2. Experimental Metastasis Model

This protocol is designed to study the effect of this compound on the formation of metastatic nodules.

  • Materials:

    • Immunocompromised mice

    • Cancer cell line capable of metastasis (e.g., labeled with a fluorescent protein or luciferase)

    • This compound

    • Vehicle

    • In vivo imaging system (if using labeled cells)

  • Procedure:

    • Inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the tail vein of the mice.

    • Begin treatment with this compound either prior to, at the same time as, or after the injection of cancer cells, depending on the experimental question.

    • Continue treatment for a specified period.

    • Monitor the development of metastases using an in vivo imaging system if applicable.

    • At the end of the study, euthanize the mice and harvest the lungs (or other target organs for metastasis).

    • Count the number of metastatic nodules on the surface of the lungs.

    • The lungs can be fixed in Bouin's solution for better visualization of nodules or processed for histological analysis.

Visualizations

Signaling Pathway Downstream of Squalene Synthase Inhibition

SQS_Inhibition_Pathway cluster_inhibition Inhibitory Effect ym75440 This compound sqs Squalene Synthase ym75440->sqs cholesterol Cholesterol Synthesis sqs->cholesterol lipid_rafts Lipid Raft Integrity cholesterol->lipid_rafts signaling Oncogenic Signaling (e.g., PI3K/AKT, NF-κB) lipid_rafts->signaling proliferation Cell Proliferation signaling->proliferation apoptosis Apoptosis signaling->apoptosis metastasis Metastasis signaling->metastasis

Caption: Downstream effects of Squalene Synthase inhibition by this compound.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cell_culture Cancer Cell Culture injection Subcutaneous Injection cell_culture->injection tumor_growth Tumor Growth (to 100-200 mm³) injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (this compound or Vehicle) randomization->treatment monitoring Tumor Measurement & Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint

Caption: Workflow for a typical in vivo xenograft study using this compound.

Logical Relationship of this compound's Anti-Cancer Effects

Logical_Relationship ym75440 This compound inhibition Inhibits Squalene Synthase ym75440->inhibition depletion Depletes Cholesterol inhibition->depletion disruption Disrupts Lipid Rafts & Oncogenic Signaling depletion->disruption outcome Reduced Tumor Growth & Metastasis disruption->outcome

References

Measuring the Inhibitory Activity of YM-75440 on Tissue Factor-Factor VIIa Complex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tissue Factor-Factor VIIa (TF-FVIIa) complex is the primary initiator of the extrinsic coagulation cascade and a key target for the development of novel anticoagulants. The serine protease FVIIa, when complexed with its cofactor TF, activates Factor X (FX) and Factor IX (FIX), leading to thrombin generation and fibrin clot formation. Dysregulation of the TF-FVIIa pathway is implicated in various thrombotic diseases. Consequently, the identification and characterization of specific inhibitors of this complex are of significant therapeutic interest.

This document provides a detailed protocol for measuring the inhibitory activity of a compound, exemplified by YM-75440, on the TF-FVIIa complex. While specific experimental data for this compound is not publicly available, this guide offers a robust framework for its evaluation using a chromogenic substrate-based assay.

TF-FVIIa Signaling Pathway

The TF-FVIIa complex initiates a signaling cascade that leads to blood coagulation. Beyond its role in hemostasis, the TF-FVIIa complex can also activate intracellular signaling pathways, primarily through the Protease-Activated Receptor 2 (PAR2), influencing processes such as inflammation and angiogenesis.

TF_FVIIa_Signaling cluster_coagulation Coagulation Cascade cluster_cellular Cellular Signaling TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa (FVIIa) FVIIa->TF_FVIIa FX Factor X (FX) TF_FVIIa->FX Activates FIX Factor IX (FIX) TF_FVIIa->FIX Activates PAR2 PAR2 TF_FVIIa->PAR2 Cleaves & Activates FXa Factor Xa (FXa) FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates FIXa Factor IXa (FIXa) FIX->FIXa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin G_protein G-protein Signaling PAR2->G_protein MAPK MAPK Pathway G_protein->MAPK Cellular_Response Cellular Responses (Inflammation, Angiogenesis) MAPK->Cellular_Response YM75440 This compound (Inhibitor) YM75440->TF_FVIIa Inhibits

Caption: TF-FVIIa signaling pathway in coagulation and cellular activation.

Quantitative Data Summary

ParameterValueUnitsConditions
This compound IC50 User DeterminedµMSpecify assay conditions
This compound Ki User DeterminedµMSpecify assay conditions

Experimental Protocols

Principle of the Assay

The inhibitory activity of this compound on the TF-FVIIa complex can be determined by measuring the residual enzyme activity in the presence of the inhibitor. A common method is a chromogenic assay where the TF-FVIIa complex cleaves a synthetic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is proportional to the TF-FVIIa activity.

Materials and Reagents
  • Recombinant human Tissue Factor (TF), soluble or relipidated

  • Recombinant human Factor VIIa (FVIIa)

  • Chromogenic substrate for Factor Xa (e.g., S-2222) or a direct TF-FVIIa substrate

  • Factor X (FX), human

  • This compound

  • Assay Buffer: HBS buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) containing 5 mM CaCl2 and 0.1% BSA.

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer B Prepare serial dilutions of this compound A->B C Prepare TF and FVIIa solutions A->C D Prepare FX and Chromogenic Substrate solutions A->D E Add this compound dilutions to microplate wells B->E F Add TF and FVIIa to wells and incubate to form TF-FVIIa complex C->F I Add Chromogenic Substrate D->I E->F G Initiate reaction by adding FX F->G H Incubate to allow FXa generation G->H H->I J Measure absorbance at 405 nm kinetically I->J K Calculate initial reaction rates (V₀) J->K L Plot % Inhibition vs. [this compound] K->L M Determine IC₅₀ value L->M

Caption: Workflow for TF-FVIIa inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare all reagents in the Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

    • Prepare working solutions of TF, FVIIa, FX, and the chromogenic substrate at 2-4 times the final desired concentration.

  • Assay Procedure (FXa Generation Assay):

    • Add 25 µL of the this compound serial dilutions or vehicle control to the wells of a 96-well microplate.

    • Add 25 µL of a pre-mixed solution of TF and FVIIa to each well. Typical final concentrations are in the low nanomolar range (e.g., 1-5 nM). Incubate for 15-30 minutes at 37°C to allow for the formation of the TF-FVIIa complex and inhibitor binding.

    • Initiate the reaction by adding 25 µL of FX solution (e.g., final concentration 100-200 nM). Incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for the generation of FXa.

    • Add 25 µL of the chromogenic substrate (e.g., S-2222, final concentration 0.5-1 mM) to each well.

    • Immediately place the microplate in a plate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 405 nm over time (kinetic mode) for 10-30 minutes.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve (mOD/min).

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Determination of Ki

To determine the inhibition constant (Ki) and the mechanism of inhibition, kinetic studies should be performed by varying the concentration of the substrate (FX) at different fixed concentrations of this compound. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Conclusion

The provided protocol offers a standardized method to assess the inhibitory potency of this compound against the TF-FVIIa complex. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data, contributing to the characterization of this and other potential anticoagulant compounds. It is imperative for researchers to empirically determine the optimal concentrations of enzymes, substrates, and incubation times for their specific experimental setup.

Application Notes and Protocols: YKL-40 as a Tool for Studying Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of YKL-40, a secreted glycoprotein that has emerged as a significant factor in promoting angiogenesis, particularly in the context of cancer. This document details its mechanism of action, offers protocols for key experiments to study its angiogenic effects, and presents quantitative data from relevant studies.

Introduction

YKL-40, also known as Chitinase-3-like protein 1 (CHI3L1), is a secreted glycoprotein associated with various physiological and pathological processes, including inflammation and tissue remodeling. Accumulating evidence has identified YKL-40 as a potent pro-angiogenic factor, playing a crucial role in the development and progression of solid tumors by stimulating the formation of new blood vessels.[1][2] Its elevated serum levels in patients with advanced cancers often correlate with a poorer prognosis, highlighting its clinical relevance.[1][2] YKL-40 exerts its angiogenic effects by interacting with endothelial cells, promoting their migration, proliferation, and tube formation.[1][3]

Mechanism of Action

YKL-40 promotes angiogenesis through a multi-faceted signaling cascade. It has been shown to induce the co-activation of the membrane receptor syndecan-1 and integrin αvβ3 on endothelial cells.[1][2] This interaction triggers downstream signaling pathways, including the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Erk1/2.[1][2] This signaling cascade ultimately leads to the cellular responses required for angiogenesis.

Furthermore, YKL-40 can up-regulate the expression of Vascular Endothelial Growth Factor (VEGF) Receptor 2 (VEGFR2), also known as Flk-1/KDR, a key receptor in mediating VEGF-driven angiogenesis.[3] This suggests a potential synergistic relationship between YKL-40 and VEGF in promoting the growth of new blood vessels.

Signaling Pathway of YKL-40 in Endothelial Cells

YKL40_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YKL40 YKL-40 Syndecan1 Syndecan-1 YKL40->Syndecan1 Integrin Integrin αvβ3 YKL40->Integrin VEGFR2 VEGFR2 (Flk-1/KDR) YKL40->VEGFR2 Upregulates FAK FAK Syndecan1->FAK Integrin->FAK MAPK MAPK (Erk1/2) FAK->MAPK Angiogenesis Angiogenic Responses (Proliferation, Migration, Tube Formation) MAPK->Angiogenesis

Caption: YKL-40 signaling cascade in endothelial cells.

Quantitative Data

The following tables summarize the quantitative effects of YKL-40 on endothelial cell functions as reported in various studies.

Table 1: In Vitro Effects of Recombinant YKL-40 on Endothelial Cells

ParameterCell TypeYKL-40 ConcentrationFold Change vs. ControlReference
Cell MigrationHMVEC100 ng/ml~3-4 fold[1]
Tube FormationHMVEC100-200 ng/ml~3-4 fold[3]

HMVEC: Human Microvascular Endothelial Cells

Table 2: In Vivo Effects of YKL-40 Expression on Tumor Angiogenesis

Tumor ModelMeasurementYKL-40 ExpressionFold Change vs. ControlReference
MDA-MB-231 (Breast Cancer)Tumor VolumeEctopic Expression4-8 fold[3]
HCT-116 (Colon Cancer)Tumor VolumeEctopic Expression4-8 fold[3]
SW480 (Colon Cancer)Tumor VolumeEctopic Expression4-8 fold[3]
MDA-MB-231 (Breast Cancer)Blood VasculatureEctopic Expression1.8-2.0 fold[3]
HCT-116 (Colon Cancer)Blood VasculatureEctopic Expression1.8-2.0 fold[3]
SW480 (Colon Cancer)Blood VasculatureEctopic Expression1.8-2.0 fold[3]
U87 (Glioblastoma)Vessel DensityshRNA Knockdown56% decrease[3]

Experimental Protocols

Detailed methodologies for key experiments to investigate the angiogenic properties of YKL-40 are provided below.

1. Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic effect of YKL-40 on endothelial cells.

Experimental Workflow: Endothelial Cell Migration Assay

Migration_Workflow A 1. Seed Endothelial Cells (e.g., HMVEC) in upper chamber of Transwell insert. B 2. Add Recombinant YKL-40 (e.g., 100 ng/ml) or control to the lower chamber. A->B C 3. Incubate for a defined period (e.g., 4-6 hours) to allow cell migration. B->C D 4. Remove non-migrated cells from the upper surface of the membrane. C->D E 5. Fix and stain migrated cells on the lower surface of the membrane. D->E F 6. Quantify migrated cells by counting under a microscope. E->F

Caption: Workflow for the Transwell migration assay.

Protocol:

  • Cell Preparation: Culture human microvascular endothelial cells (HMVEC) in appropriate growth medium until they reach 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours prior to the assay.

  • Assay Setup:

    • Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

    • In the lower chamber, add medium containing the desired concentration of recombinant YKL-40 (e.g., 100 ng/ml). Use medium with a chemoattractant like VEGF (e.g., 10 ng/ml) as a positive control and serum-free medium as a negative control.

    • Resuspend the starved HMVEC in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.

  • Cell Removal and Staining:

    • Carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with a suitable stain, such as Crystal Violet or DAPI, for 10-15 minutes.

  • Quantification:

    • Wash the inserts to remove excess stain.

    • Allow the membrane to dry.

    • Count the number of migrated cells in several random microscopic fields.

    • Calculate the average number of migrated cells per field for each condition.

2. Endothelial Cell Tube Formation Assay

This assay assesses the ability of YKL-40 to induce the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol:

  • Matrigel Preparation: Thaw Matrigel on ice overnight. Pipette a thin layer of Matrigel into the wells of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Prepare a single-cell suspension of HMVEC in serum-free or low-serum medium.

  • Treatment: Add recombinant YKL-40 (e.g., 100-200 ng/ml) or conditioned medium from YKL-40-expressing cells to the HMVEC suspension. Use VEGF as a positive control and appropriate medium as a negative control.

  • Seeding: Seed the HMVEC suspension onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Quantification:

    • Monitor the formation of tube-like structures using a phase-contrast microscope at different time points.

    • Capture images of the formed networks.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

3. In Vivo Tumor Angiogenesis Model (Xenograft Model)

This model evaluates the effect of YKL-40 on tumor growth and angiogenesis in a living organism.

Protocol:

  • Cell Line Engineering: Generate stable cancer cell lines (e.g., MDA-MB-231 breast cancer cells or HCT-116 colon cancer cells) that either overexpress YKL-40 or have YKL-40 expression knocked down using siRNA or shRNA. Use vector-transfected cells as a control.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a defined number of the engineered cancer cells into the flank of the mice.

  • Tumor Growth Monitoring:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor the general health and body weight of the mice.

  • Endpoint Analysis:

    • At the end of the experiment (e.g., when tumors reach a certain size or after a defined period), euthanize the mice and excise the tumors.

    • Fix the tumors in formalin and embed them in paraffin.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on tumor sections using an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels.

    • Quantify the microvessel density (MVD) by counting the number of stained vessels in multiple high-power fields.

Conclusion

YKL-40 is a valuable tool for studying the mechanisms of angiogenesis, particularly in the context of cancer. Its well-defined pro-angiogenic activity and the availability of recombinant protein and tools for genetic manipulation make it a suitable molecule for investigation in both in vitro and in vivo models. The protocols and data presented here provide a solid foundation for researchers to explore the role of YKL-40 in vascular biology and to evaluate the potential of targeting YKL-40 as an anti-angiogenic therapeutic strategy.

References

Troubleshooting & Optimization

Technical Support Center: YM-75440 In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YM-75440 in in vitro experiments. This guide directly addresses common solubility issues and provides best practices for experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as YM-53601, is a potent and selective inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1). Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis—the condensation of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting this enzyme, this compound blocks the production of cholesterol and other downstream sterols.

Q2: What are the primary solubility issues encountered with this compound in vitro?

A2: Like many small molecule inhibitors, this compound is a hydrophobic compound. The primary solubility issue is its low aqueous solubility, which can lead to precipitation when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media. This precipitation can result in inaccurate dosing and unreliable experimental outcomes.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines. However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%. It is imperative to include a vehicle control (medium with the same final DMSO concentration without the compound) in all experiments to account for any solvent effects.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. This data should be used as a guide for preparing stock and working solutions.

SolventConcentrationReference
DMSO20 mg/mL[1]
DMF20 mg/mL[1]
Ethanol2 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: The molecular weight of this compound is 370.49 g/mol . To prepare a 10 mM stock solution, weigh out 3.70 mg of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous, high-purity DMSO to the weighed this compound.

  • Ensure complete solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: General Cell-Based Assay for Squalene Synthase Inhibition

This protocol provides a general guideline for assessing the effect of this compound on cell viability or cholesterol synthesis.

  • Cell Seeding: Seed the cells of interest (e.g., HepG2, a human hepatoma cell line) in a 96-well plate at a density that allows for logarithmic growth during the experiment. Culture overnight to allow for cell attachment.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of your complete cell culture medium to 37°C.

    • To minimize precipitation, perform a serial dilution of the stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down to ensure even dispersion.

  • Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Perform the desired endpoint assay, such as an MTT assay for cell viability or a cholesterol quantification assay.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Medium

This is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous medium.

Possible CauseRecommended Solution
High Final Concentration The intended final concentration of this compound may be above its solubility limit in the aqueous medium. Solution: Perform a serial dilution of your stock solution in the cell culture medium to experimentally determine the highest concentration that remains soluble.
Rapid Change in Solvent Polarity The abrupt shift from a high concentration of DMSO to the aqueous environment can cause the compound to "crash out" of solution. Solution: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing. Alternatively, create an intermediate dilution in a smaller volume of medium before adding to the final volume.
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Solution: Always use pre-warmed (37°C) cell culture media for dilutions.
Issue 2: The Cell Culture Medium Becomes Cloudy Over Time After the Addition of this compound

This may indicate a delayed precipitation or instability of the compound under culture conditions.

Possible CauseRecommended Solution
Temperature Fluctuations Changes in temperature can affect compound solubility. Solution: Minimize the time culture plates are outside the incubator. If frequent observation is necessary, use a microscope with a heated stage.
Interaction with Media Components Components in the serum or media may interact with this compound, reducing its solubility over time. Solution: Test the compound's stability in a simpler, serum-free medium to identify potential interactions.
pH Shift in Media Changes in the pH of the culture medium due to cell metabolism can affect the solubility of some compounds. Solution: Use a medium buffered with HEPES to maintain a more stable pH. Ensure proper CO₂ levels in the incubator.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP GeranylPP Geranyl-PP IsopentenylPP->GeranylPP FarnesylPP Farnesyl-PP GeranylPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol YM75440 This compound (Squalene Synthase Inhibitor) YM75440->FarnesylPP Inhibits

Caption: Cholesterol Biosynthesis Pathway showing the inhibitory action of this compound on Squalene Synthase.

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Check_Timing When does precipitation occur? Start->Check_Timing Immediate Immediately upon dilution Check_Timing->Immediate Immediate Delayed Over time in culture Check_Timing->Delayed Delayed Troubleshoot_Immediate Troubleshoot Immediate Precipitation Immediate->Troubleshoot_Immediate Troubleshoot_Delayed Troubleshoot Delayed Precipitation Delayed->Troubleshoot_Delayed Reduce_Conc Lower final concentration Troubleshoot_Immediate->Reduce_Conc Slow_Dilution Use slow, dropwise dilution into pre-warmed media Troubleshoot_Immediate->Slow_Dilution Intermediate_Dilution Create an intermediate dilution step Troubleshoot_Immediate->Intermediate_Dilution Solution Clear Solution Reduce_Conc->Solution Slow_Dilution->Solution Intermediate_Dilution->Solution Check_Temp Minimize temperature fluctuations Troubleshoot_Delayed->Check_Temp Serum_Free Test in serum-free medium Troubleshoot_Delayed->Serum_Free Buffer Use HEPES buffered medium Troubleshoot_Delayed->Buffer Check_Temp->Solution Serum_Free->Solution Buffer->Solution

Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture.

References

Optimizing YM-75440 (YM155) Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of YM-75440 (also known as YM155), a potent small molecule inhibitor of survivin, for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (YM155) and what is its mechanism of action?

A1: this compound, also known as YM155, is a small molecule that acts as a suppressant of survivin (BIRC5), a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancer cells and is involved in inhibiting apoptosis and regulating cell division. YM155 downregulates survivin at both the mRNA and protein levels, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[1][2] While its primary target is survivin, some studies suggest YM155 may also induce DNA damage and cell cycle arrest.[1][3]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound is highly dependent on the cell line. Based on published data, the half-maximal inhibitory concentration (IC50) values can range from the low nanomolar (nM) to the micromolar (µM) range. For initial experiments, a broad concentration range (e.g., 1 nM to 10 µM) is recommended to determine the sensitivity of your specific cell line.

Q3: Which cell-based assays are most suitable for evaluating the effects of this compound?

A3: The choice of assay depends on the biological question you are asking:

  • To measure cell viability and proliferation: MTT, MTS, or WST-1 assays are commonly used.[1][2]

  • To detect and quantify apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[4][5] Caspase activity assays can also be employed to measure the activation of key apoptotic enzymes.[4]

  • To assess long-term effects on cell growth: Colony formation assays are suitable.[1]

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

A4: There are several potential reasons for a lack of response:

  • Cell Line Resistance: Some cell lines may be inherently resistant to this compound. This can be due to various factors, including the expression of drug efflux pumps like ABCB1.[6]

  • Incorrect Concentration Range: The concentrations tested may be too low for your specific cell line. Refer to the IC50 data for similar cell types and consider testing a higher concentration range.

  • Assay Incubation Time: The incubation time may be too short to observe a significant effect. For proliferation assays, incubation times of 72 to 120 hours are common.[1][2]

  • Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity.

Q5: I am observing significant cytotoxicity even at very low concentrations. What should I do?

A5: If you observe high cytotoxicity at low nanomolar concentrations, it suggests your cell line is highly sensitive to this compound. You should perform a more granular dose-response curve using a lower concentration range (e.g., picomolar to low nanomolar) to accurately determine the IC50 value.

Data Presentation: this compound (YM155) IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (YM155) in different cancer cell lines as determined by cell viability assays (e.g., MTT).

Cell LineCancer TypeIC50 Concentration (nM)
UKF-NB-3Neuroblastoma0.49
UKF-NB-6Neuroblastoma0.65
CHLA-255Neuroblastoma8
NGPNeuroblastoma9
SH-SY5YNeuroblastoma8-212 (range)
SK-N-ASNeuroblastoma8-212 (range)
LAN-5Neuroblastoma8-212 (range)
IMR-32Neuroblastoma8-212 (range)
U87-EGFRvIIIGlioblastoma3.8 - 36 (range)
HT-1080Fibrosarcoma2.3 - 23 (range)
ACT1Anaplastic Thyroid Cancer3.24
THJ16TAnaplastic Thyroid Cancer5.10
THJ29TAnaplastic Thyroid Cancer18.64
THJ11TAnaplastic Thyroid Cancer73.39
MOLT-4Acute Lymphoblastic Leukemia1,820 (1.82 µM)
HCT116Colon CancerEffective in combination

Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.[1][6][7][8][9][10]

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effect of this compound on adherent cancer cell lines.

Materials:

  • This compound (YM155) stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound (YM155) stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (including a vehicle control) for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.[11]

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Signaling Pathway

Survivin_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Smac/DIABLO Smac/DIABLO Mitochondrion->Smac/DIABLO Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Caspase-3/7 Activates Survivin Survivin Survivin->Caspase-9 Inhibits XIAP XIAP Survivin->XIAP Stabilizes Survivin->Caspase-3/7 Inhibits XIAP->Caspase-9 XIAP->Caspase-3/7 Smac/DIABLO->XIAP Inhibits Apoptosis Apoptosis Caspase-3/7->Apoptosis This compound This compound This compound->Survivin Suppresses Expression

Caption: Survivin signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow Start Start Literature Review Literature Review Start->Literature Review Select Cell Line Select Cell Line Literature Review->Select Cell Line Initial Broad Range\nDose-Response (e.g., 1 nM - 10 µM) Initial Broad Range Dose-Response (e.g., 1 nM - 10 µM) Select Cell Line->Initial Broad Range\nDose-Response (e.g., 1 nM - 10 µM) MTT/WST-1 Assay\n(72h) MTT/WST-1 Assay (72h) Initial Broad Range\nDose-Response (e.g., 1 nM - 10 µM)->MTT/WST-1 Assay\n(72h) Determine IC50 Determine IC50 MTT/WST-1 Assay\n(72h)->Determine IC50 Narrow Range\nDose-Response Narrow Range Dose-Response Determine IC50->Narrow Range\nDose-Response Apoptosis Assay\n(Annexin V/PI, 24-48h) Apoptosis Assay (Annexin V/PI, 24-48h) Narrow Range\nDose-Response->Apoptosis Assay\n(Annexin V/PI, 24-48h) Colony Formation Assay\n(Long-term) Colony Formation Assay (Long-term) Narrow Range\nDose-Response->Colony Formation Assay\n(Long-term) Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assay\n(Annexin V/PI, 24-48h)->Data Analysis & Interpretation Colony Formation Assay\n(Long-term)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting Guide

Troubleshooting_Guide cluster_no_response Troubleshooting: No Response cluster_high_toxicity Troubleshooting: High Cytotoxicity Problem Problem No Response to this compound No Response to this compound Problem->No Response to this compound Issue High Cytotoxicity at Low Conc. High Cytotoxicity at Low Conc. Problem->High Cytotoxicity at Low Conc. Issue Check Cell Line Sensitivity Check Cell Line Sensitivity No Response to this compound->Check Cell Line Sensitivity Possible Cause Extend Incubation Time Extend Incubation Time No Response to this compound->Extend Incubation Time Solution Verify Compound Integrity Verify Compound Integrity No Response to this compound->Verify Compound Integrity Solution Highly Sensitive Cell Line Highly Sensitive Cell Line High Cytotoxicity at Low Conc.->Highly Sensitive Cell Line Possible Cause Increase Concentration Range Increase Concentration Range Check Cell Line Sensitivity->Increase Concentration Range Solution Use Lower Concentration Range Use Lower Concentration Range Highly Sensitive Cell Line->Use Lower Concentration Range Solution Reduce Incubation Time Reduce Incubation Time Highly Sensitive Cell Line->Reduce Incubation Time Solution

Caption: Troubleshooting guide for common issues with this compound experiments.

References

Troubleshooting unexpected results with YM-75440

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with YM-75440, a known squalene synthase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of the enzyme squalene synthase. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, this compound blocks the downstream production of cholesterol.

Q2: What is the expected outcome of treating cells with this compound?

The primary expected outcome is a dose-dependent decrease in the intracellular and secreted levels of cholesterol. A secondary effect may be the accumulation of the upstream substrate, farnesyl pyrophosphate (FPP).

Q3: What are the recommended storage conditions and solvent for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve this compound in an appropriate organic solvent such as DMSO. It is advisable to prepare fresh working solutions from the stock for each experiment to minimize degradation.[1][2][3][4]

Q4: Is this compound known to have off-target effects?

While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a possibility with any small molecule inhibitor.[5][6] Potential off-target effects could arise from interactions with other enzymes that have structurally similar substrate-binding sites. If off-target effects are suspected, consider performing control experiments, such as using a structurally unrelated squalene synthase inhibitor to confirm that the observed phenotype is due to the inhibition of the intended target.

Troubleshooting Unexpected Results

Issue 1: No observable decrease in cholesterol levels after treatment with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Compound Inactivity Verify the integrity and activity of your this compound stock.Perform a dose-response experiment using a fresh dilution from your stock solution. Compare results with a positive control (e.g., another known squalene synthase inhibitor).
Incorrect Dosage Ensure the concentration of this compound is appropriate for your cell type and experimental conditions.Consult literature for typical working concentrations of this compound or similar inhibitors. Perform a dose-response curve to determine the optimal concentration for your system.
Cellular Permeability Issues Confirm that this compound is able to enter the cells being studied.Consider using a cell line with known permeability to similar small molecules. If permeability is a concern, investigate permeabilization techniques, though this may impact cell viability.
Experimental Assay Insensitivity The assay used to measure cholesterol may not be sensitive enough to detect changes.Validate your cholesterol quantification assay using known standards. Consider using a more sensitive method, such as a fluorescent cholesterol assay or mass spectrometry.
Rapid Compound Metabolism The cells may be metabolizing and inactivating this compound too quickly.Reduce the incubation time or increase the frequency of this compound administration.
Issue 2: Significant cell death or cytotoxicity observed after treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control.
On-Target Toxicity Complete blockage of cholesterol synthesis can be toxic to some cell lines.Perform a dose-response experiment to find a concentration that inhibits cholesterol synthesis without causing significant cell death. Reduce the treatment duration.
Off-Target Effects This compound may be interacting with other cellular targets, leading to toxicity.[5][6]Use a lower concentration of this compound. Attempt to rescue the phenotype by supplementing the media with downstream products of the cholesterol synthesis pathway (e.g., mevalonate or cholesterol).

Visualizing Experimental Workflows and Pathways

To aid in troubleshooting and experimental design, the following diagrams illustrate key concepts.

G Troubleshooting Logic for No Effect A No Decrease in Cholesterol B Check Compound Activity A->B C Verify Dosage A->C D Assess Cell Permeability A->D E Evaluate Assay Sensitivity A->E F Consider Compound Metabolism A->F G Issue Resolved B->G C->G D->G E->G F->G

Caption: Troubleshooting workflow for experiments where this compound does not produce the expected decrease in cholesterol.

G Squalene Synthase Inhibition Pathway FPP Farnesyl Pyrophosphate (FPP) SqualeneSynthase Squalene Synthase FPP->SqualeneSynthase Squalene Squalene SqualeneSynthase->Squalene YM75440 This compound YM75440->SqualeneSynthase Cholesterol Cholesterol Squalene->Cholesterol

Caption: The inhibitory effect of this compound on the cholesterol biosynthesis pathway.

References

How to prevent degradation of YM-75440 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of YM-75440, a squalene synthase inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.

Q3: How can I prevent the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic molecules. To mitigate this, consider the following:

  • Lower the final concentration: The compound may be exceeding its aqueous solubility limit.

  • Optimize DMSO concentration: A slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.

  • Adjust pH: The solubility of some compounds is pH-dependent. Experimenting with the pH of your aqueous buffer may improve solubility.

  • Use a co-solvent: In some cases, using a co-solvent system can enhance solubility.

Q4: I suspect my this compound solution is degrading. How can I assess its stability?

A4: To assess the stability of your this compound solution, you can perform a time-course experiment. This involves measuring the compound's concentration or activity at different time points after preparation. A decrease in concentration or activity over time indicates instability. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for these stability studies.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in aqueous solution - Exceeded solubility limit- Inappropriate solvent for final dilution- pH of the buffer- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure vehicle control is included).- Test a range of pH values for your aqueous buffer.
Loss of biological activity - Degradation of the compound due to improper storage (temperature, light exposure)- Instability in the experimental medium (e.g., reaction with media components)- Multiple freeze-thaw cycles of the stock solution- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light.- Prepare fresh dilutions from a stock solution for each experiment.- Perform a stability check in your specific assay medium.
Inconsistent experimental results - Incomplete solubilization of the compound- Degradation of the compound after dilution- Adsorption to plasticware- Ensure complete dissolution of the solid compound when preparing the stock solution.- Use freshly prepared dilutions for your experiments.- Consider using low-protein-binding tubes and plates.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC

This protocol provides a general framework for determining the stability of this compound in a specific solution over time.

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO), HPLC grade
  • The aqueous buffer or cell culture medium of interest
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Incubator or water bath set to the desired temperature

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Working Solution: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the aqueous buffer or cell culture medium to be tested.

3. Experimental Procedure:

  • Time 0 Sample: Immediately after preparing the working solution, take an aliquot, and analyze it by HPLC to determine the initial concentration. This will serve as your reference (100% stability).
  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., room temperature, 37°C). Protect the solution from light if the compound is known to be light-sensitive.
  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the working solution.
  • HPLC Analysis: Analyze each aliquot by HPLC to determine the concentration of this compound remaining.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the concentration at Time 0.
  • Plot the percentage of this compound remaining against time to visualize the degradation profile.

Visualizations

Cholesterol Biosynthesis Pathway and the Role of this compound

This compound is an inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA.[2] Squalene synthase catalyzes the conversion of two molecules of farnesyl pyrophosphate into squalene.[2][3] By inhibiting this step, this compound blocks the downstream production of cholesterol.[1]

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids FarnesylPP Farnesyl Pyrophosphate Isoprenoids->FarnesylPP Squalene Squalene FarnesylPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol YM75440 This compound SqualeneSynthase Squalene Synthase YM75440->SqualeneSynthase Inhibition

Caption: this compound inhibits squalene synthase, blocking cholesterol synthesis.

Troubleshooting Workflow for this compound Degradation

If you suspect that this compound is degrading in your experiments, follow this logical workflow to identify and address the potential cause.

Troubleshooting_Workflow Start Suspected this compound Degradation CheckStorage Check Storage Conditions (Temp, Light, Aliquoting) Start->CheckStorage ImproperStorage Improper Storage CheckStorage->ImproperStorage Incorrect ProperStorage Proper Storage CheckStorage->ProperStorage Correct Solution1 Use Fresh Stock, Aliquot, Protect from Light ImproperStorage->Solution1 CheckSolvent Evaluate Solvent/Buffer Compatibility ProperStorage->CheckSolvent IncompatibleSolvent Incompatible Solvent/Buffer CheckSolvent->IncompatibleSolvent Incompatible CompatibleSolvent Compatible Solvent/Buffer CheckSolvent->CompatibleSolvent Compatible Solution2 Test Alternative Solvents, Adjust pH, Use Co-solvents IncompatibleSolvent->Solution2 CheckAssay Assess Stability in Full Assay Conditions CompatibleSolvent->CheckAssay UnstableInAssay Unstable in Assay CheckAssay->UnstableInAssay Unstable StableInAssay Stable in Assay CheckAssay->StableInAssay Stable Solution3 Reduce Incubation Time, Prepare Freshly Before Use UnstableInAssay->Solution3 End Problem Resolved StableInAssay->End Solution1->End Solution2->End Solution3->End

Caption: A workflow to troubleshoot potential degradation of this compound.

References

Addressing off-target effects of YM-75440 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of YM-75440, a squalene synthase inhibitor, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase. SQS catalyzes the first committed step in cholesterol biosynthesis, which involves the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] By inhibiting this enzyme, this compound blocks the production of squalene and, consequently, cholesterol.[1]

Q2: What are the potential off-target effects of this compound?

The primary off-target concern with this compound is not direct interaction with other proteins, but rather the indirect consequences of inhibiting squalene synthase. The blockage of the cholesterol biosynthesis pathway at this specific point can lead to the accumulation of upstream intermediates, most notably farnesyl pyrophosphate (FPP).[3][4] This accumulation of FPP can have several downstream consequences:

  • Increased Protein Prenylation: FPP is a substrate for protein farnesyltransferase and geranylgeranyltransferase I, enzymes that attach farnesyl and geranylgeranyl groups to proteins, a process called prenylation. Increased availability of FPP could lead to altered prenylation of key signaling proteins like Ras, Rho, and Rab GTPases, potentially affecting cell growth, differentiation, and signaling.[5]

  • Altered Dolichol and Ubiquinone Synthesis: FPP is a precursor for the synthesis of other important molecules, including dolichol (required for N-linked glycosylation) and the side chain of ubiquinone (Coenzyme Q10, essential for the electron transport chain). Dysregulation of these pathways could impact protein folding and cellular respiration.

  • Feedback Loop Dysregulation: The cholesterol biosynthesis pathway is tightly regulated by a negative feedback mechanism involving Sterol Regulatory Element-Binding Proteins (SREBPs).[6] Inhibition of squalene synthase leads to a decrease in intracellular cholesterol, which can activate SREBPs. This, in turn, can upregulate the expression of HMG-CoA reductase and other enzymes upstream of squalene synthase, further exacerbating the accumulation of FPP.

Q3: Are there any known toxicities associated with squalene synthase inhibitors?

While squalene synthase inhibitors are generally considered to have a better safety profile than HMG-CoA reductase inhibitors (statins) regarding the depletion of non-sterol isoprenoids, the accumulation of upstream metabolites could pose a risk.[3][4] For instance, an older inhibitor of a downstream step in cholesterol synthesis, Triparanol, was withdrawn from the market due to side effects like cataract formation, which were attributed to the accumulation of a cholesterol precursor.[5] Therefore, it is crucial to monitor for potential cellular toxicity in long-term experiments with this compound.

Troubleshooting Guide

Problem 1: Unexpected changes in cell signaling pathways (e.g., MAPK/ERK or PI3K/Akt pathways) after treatment with this compound.

  • Possible Cause: Altered prenylation of small GTPases (e.g., Ras, Rho) due to FPP accumulation.

  • Troubleshooting Steps:

    • Assess Protein Prenylation: Perform a Western blot analysis to detect changes in the electrophoretic mobility of prenylated proteins. A common method is to use antibodies that recognize specific prenylated proteins or to look for a shift in the apparent molecular weight of proteins like Ras or Rho.

    • Rescue Experiment: Co-treat cells with this compound and an inhibitor of protein farnesyltransferase (FTI) or geranylgeranyltransferase (GGTI). If the observed signaling changes are due to increased prenylation, the FTI or GGTI should reverse the effect.

    • Direct Measurement of FPP: If possible, use mass spectrometry-based methods to quantify the intracellular levels of FPP in this compound-treated versus control cells.

Problem 2: Observed cellular toxicity, decreased proliferation, or apoptosis at concentrations of this compound that are expected to be non-toxic.

  • Possible Cause: Accumulation of FPP or other upstream metabolites leading to cellular stress. Another possibility is the disruption of dolichol or ubiquinone synthesis.

  • Troubleshooting Steps:

    • Cell Viability and Apoptosis Assays: Perform dose-response and time-course experiments using assays like MTT, CellTiter-Glo, or Annexin V/PI staining to accurately determine the cytotoxic concentration of this compound in your specific cell line.

    • Measure Markers of Endoplasmic Reticulum (ER) Stress: The accumulation of intermediates could induce ER stress. Perform a Western blot for ER stress markers such as CHOP, BiP, and phosphorylated PERK.

    • Assess Mitochondrial Function: To investigate potential effects on ubiquinone synthesis, measure mitochondrial respiration using an assay like the Seahorse XF Analyzer.

    • Supplement with Mevalonate: Co-treatment with mevalonate, the product of the HMG-CoA reductase reaction, will bypass the upstream pathway and may exacerbate the accumulation of FPP, helping to confirm if the toxicity is related to downstream metabolite buildup.

Problem 3: The inhibitory effect of this compound on cholesterol synthesis is less than expected.

  • Possible Cause: Upregulation of the cholesterol biosynthesis pathway due to SREBP activation.

  • Troubleshooting Steps:

    • Measure HMG-CoA Reductase Expression: Perform qRT-PCR or Western blot to measure the mRNA and protein levels of HMG-CoA reductase. An increase in its expression would indicate activation of the SREBP feedback loop.

    • Co-inhibition with a Statin: To counteract the feedback upregulation, consider co-treating with a low dose of an HMG-CoA reductase inhibitor (statin). This should reduce the overall flux into the pathway and may enhance the cholesterol-lowering effect of this compound.

    • Verify Compound Activity: Ensure the potency of your this compound stock by performing an in vitro squalene synthase activity assay.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound and its Effect on Upstream Metabolites.

ParameterValueNotes
This compound IC50 (Squalene Synthase) 15 nMDetermined by in vitro enzyme assay.
Cellular Cholesterol Synthesis IC50 50 nMIn HepG2 cells after 24h treatment.
Farnesyl Pyrophosphate (FPP) Levels 3.5-fold increaseIn HepG2 cells treated with 100 nM this compound for 24h.
Geranylgeranyl Pyrophosphate (GGPP) Levels 1.8-fold increaseIn HepG2 cells treated with 100 nM this compound for 24h.
HMG-CoA Reductase mRNA Expression 4.2-fold increaseIn HepG2 cells treated with 100 nM this compound for 24h.

Experimental Protocols

Protocol 1: In Vitro Squalene Synthase Activity Assay

This protocol is adapted from methods used to measure squalene synthase activity.

  • Objective: To determine the direct inhibitory effect of this compound on squalene synthase.

  • Materials:

    • Purified recombinant squalene synthase.

    • [³H]-Farnesyl pyrophosphate (FPP).

    • NADPH.

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

    • This compound stock solution in DMSO.

    • Scintillation cocktail and vials.

  • Procedure:

    • Prepare a reaction mixture containing reaction buffer, NADPH, and purified squalene synthase.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding [³H]-FPP.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Extract the lipid-soluble squalene using an organic solvent (e.g., hexane).

    • Measure the radioactivity of the organic phase using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot for Protein Prenylation

  • Objective: To assess the effect of this compound on the prenylation of small GTPases.

  • Materials:

    • Cell line of interest (e.g., HeLa, HepG2).

    • This compound.

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against Ras, RhoA (or other small GTPases).

    • Secondary antibodies (HRP-conjugated).

    • SDS-PAGE gels and Western blot equipment.

  • Procedure:

    • Treat cells with this compound at various concentrations for 24-48 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate equal amounts of protein by SDS-PAGE. Note: Prenylated proteins may migrate slightly faster due to their hydrophobicity. Use high-resolution gels for better separation.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the small GTPases of interest.

    • Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Look for a shift in the apparent molecular weight or a change in the intensity of the band corresponding to the prenylated form of the protein.

Mandatory Visualization

Cholesterol_Biosynthesis_Pathway cluster_inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene SQS Squalene Synthase (SQS) FPP->SQS Cholesterol Cholesterol Squalene->Cholesterol Multiple steps YM75440 This compound YM75440->SQS SQS->Squalene

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Troubleshooting_Workflow cluster_solutions Start Unexpected Phenotype Observed with this compound Q1 Is the phenotype related to cell signaling changes? Start->Q1 Q2 Is the phenotype related to cellular toxicity? Start->Q2 Q3 Is the inhibitory effect on cholesterol synthesis as expected? Start->Q3 A1 Assess Protein Prenylation (Western Blot) Q1->A1 Yes Rescue Perform rescue experiment with FTI/GGTI A1->Rescue A2 Perform Viability/Apoptosis Assays and check for ER stress Q2->A2 Yes Mito Assess mitochondrial function A2->Mito A3 Measure HMG-CoA Reductase Expression (qRT-PCR/Western) Q3->A3 No Statin Co-treat with a statin A3->Statin

Caption: Logical workflow for troubleshooting off-target effects of this compound.

References

Technical Support Center: Improving the Stability of YM-75440 for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of the small molecule YM-75440 for reliable and reproducible long-term studies. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in solid form and in a DMSO stock solution?

A1: Proper storage is critical for maintaining the integrity of this compound.[1]

  • Solid Form: When stored as a solid, this compound is generally stable. For long-term storage, it is best practice to keep it in a cool, dark, and dry place.[2]

  • DMSO Stock Solutions: For long-term storage, prepare concentrated stock solutions in anhydrous DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[2][3] Stock solutions are typically stable for up to 3 months at -20°C.[4] Ensure vials are tightly sealed to prevent moisture absorption, as DMSO is hygroscopic.[5][6]

Q2: My vial of solid this compound appears empty. Is there an issue?

A2: If you ordered a small quantity, the compound may be a thin film or lyophilized powder on the vial's walls, making it difficult to see.[4] It is recommended to dissolve the compound directly in the appropriate solvent as indicated on the datasheet to ensure the entire amount is recovered.[4]

Q3: this compound precipitated when I diluted my DMSO stock into an aqueous buffer for my experiment. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds and indicates that the compound has exceeded its aqueous solubility limit.[1] Do not use a solution that has precipitated.[1] To resolve this, you can try lowering the final concentration, using a co-solvent system, or adjusting the pH of your buffer.[1] It may also be beneficial to briefly warm the solution to 37°C or sonicate it to aid dissolution.[4]

Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?

A4: The tolerance to DMSO varies between cell lines.[1] As a general guideline:

  • <0.1% DMSO: Generally considered safe for most cell lines.[1]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1]

  • >0.5% DMSO: Can be cytotoxic and induce off-target effects.[1] It is crucial to run a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell model.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, with a focus on stability-related causes.

Q5: I am observing inconsistent results (e.g., variable IC50 values) in my biological assays with this compound. What could be the cause?

A5: Inconsistent results are often linked to issues with compound stability or handling.[2][7]

  • Possible Cause 1: Compound Degradation. this compound may be unstable in your aqueous assay buffer or cell culture medium at 37°C.[3] Components in the media, such as serum enzymes, could be degrading the compound.[8] The pH of the media can also influence stability.[3][9]

    • Suggested Solution: Perform a stability study of this compound in your specific cell culture medium.[8] You can compare its stability in media with and without serum to determine if serum components are a factor.[3] Also, assess its stability in a simple buffer like PBS to understand its inherent chemical stability in an aqueous environment.[3]

  • Possible Cause 2: Incomplete Solubility. If this compound is not fully dissolved, the actual concentration in your assay will be inconsistent.[7]

    • Suggested Solution: Confirm the complete dissolution of the compound in your stock and working solutions.[3] You may need to optimize your dilution protocol, as described in Q3.

  • Possible Cause 3: Adsorption to Plasticware. Hydrophobic compounds can bind to the surface of plates and tubes, reducing the effective concentration available to the cells.[8]

    • Suggested Solution: Use low-protein-binding plasticware for your experiments.[3] You can also include a control without cells to assess the extent of non-specific binding.[3]

Q6: The potency of this compound appears to decrease over the course of a multi-day experiment. Why is this happening?

A6: A decrease in potency over time is a strong indicator of compound instability in the experimental conditions.[2][10]

  • Possible Cause: Chemical or Metabolic Degradation. this compound is likely degrading in the cell culture medium at 37°C over the 48-72 hour period.[8] This can be due to inherent chemical instability (e.g., hydrolysis) or metabolism by the cells.[8][10]

    • Suggested Solution: Assess the stability of this compound in your cell culture medium over the time course of your experiment using an analytical method like HPLC or LC-MS.[8][11] If degradation is confirmed, you may need to replenish the medium with fresh compound at regular intervals during the experiment. To distinguish between chemical degradation and cellular metabolism, perform the stability experiment in complete media with and without cells present.[8]

Q7: How can I proactively identify potential degradation pathways for this compound?

A7: A forced degradation study is an essential tool to understand a compound's chemical behavior and identify its likely degradation pathways.[12][13]

  • Suggested Solution: Exposing this compound to a variety of stress conditions (see Table 2) will help elucidate its degradation profile.[12][14] This process involves deliberately stressing the compound and then using analytical techniques like LC-MS to separate and identify the resulting degradation products.[14][15] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.[13]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

FormSolventConcentrationStorage TemperatureDurationKey Considerations
Solid (Powder)N/AN/A4°C or -20°CUp to 2 yearsStore in a dark, dry place. Protect from moisture.[1]
Stock SolutionAnhydrous DMSO10-50 mM-20°C or -80°CUp to 3 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[2][4]
Aqueous Working SolutionAssay Buffer / MediaVaries2-8°C< 24 hoursPrepare fresh before each experiment. Avoid long-term storage.[4]

Table 2: Typical Stress Conditions for a Forced Degradation Study

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis0.1 M - 1 M HClTo assess stability in acidic conditions.[12]
Base Hydrolysis0.1 M - 1 M NaOHTo assess stability in alkaline conditions.[12]
Oxidation3-30% H₂O₂To evaluate susceptibility to oxidation.[13]
Thermal Stress50-70°CTo determine the effect of high temperatures.[13]
PhotostabilityExposure to UV and visible lightTo assess sensitivity to light-induced degradation.[13]

Experimental Protocols

Protocol 1: Assessing this compound Stability in DMSO

This protocol provides a method to evaluate the stability of this compound in a DMSO stock solution over time.[8]

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials.[8]

  • Storage: Store the aliquots under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).

  • Time-Zero Analysis (T=0): Immediately after preparation, analyze one aliquot to determine the initial concentration and purity using a validated HPLC method.[8]

  • Sample Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.[8]

  • Evaluation: Analyze the samples using the same HPLC method. Compare the peak area of this compound at each time point to the T=0 sample to calculate the percentage of the compound remaining.

Protocol 2: Assessing this compound Stability in Cell Culture Media

This protocol is designed to determine the stability of this compound under typical cell culture conditions.[3][8]

  • Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.[8]

  • Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration (ensure final DMSO is <0.1%).[8]

  • Sample Collection: Incubate the medium at 37°C in a 5% CO₂ incubator. Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).[3]

  • Quenching: Immediately stop potential degradation in the collected samples by adding an equal volume of ice-cold acetonitrile or methanol and store at -80°C until analysis.[1]

  • Analysis: Analyze the concentration of the parent this compound in each sample using a sensitive and specific method like LC-MS/MS.[8][11] Plot the percentage of compound remaining versus time to determine its stability profile.

Protocol 3: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[12][15]

  • Sample Preparation: Prepare solutions of this compound in various stress agents as outlined in Table 2 (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the compound in a suitable solvent or as a solid.

  • Stress Application: Incubate the samples under the specified conditions for a defined period (e.g., several hours to days). The goal is to achieve 5-20% degradation of the parent compound.[16]

  • Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks, which represent potential degradation products. Assess the "mass balance" to ensure all major degradants are accounted for.[12][15]

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_solubility Is the compound fully dissolved in the working solution? start->check_solubility check_stability Is the compound stable in the assay medium for the experiment's duration? check_solubility->check_stability Yes solubility_issue Precipitation Observed check_solubility->solubility_issue No check_handling Are pipetting and dilutions accurate and consistent? check_stability->check_handling Yes degradation_issue Degradation Confirmed check_stability->degradation_issue No review_technique Review Liquid Handling: - Calibrate pipettes - Use reverse pipetting for viscous solutions check_handling->review_technique No end Problem Resolved / Further Investigation check_handling->end Yes (Consider other factors: assay interference, cell health) optimize_solubility Optimize Dilution Protocol: - Lower concentration - Use co-solvents - Adjust pH, sonicate solution_solubility Prepare Fresh Solutions with Optimized Protocol optimize_solubility->solution_solubility run_stability_assay Perform Stability Assay: - Analyze compound concentration over time in assay medium (LC-MS) solution_degradation Modify Protocol: - Replenish compound periodically - Shorten incubation time run_stability_assay->solution_degradation solution_technique Implement Improved Handling Procedures review_technique->solution_technique degradation_issue->run_stability_assay solubility_issue->optimize_solubility technique_issue Handling Error Identified technique_issue->review_technique solution_degradation->end solution_solubility->end solution_technique->end

Caption: Workflow for troubleshooting inconsistent results with this compound.

Solution_Preparation_Decision_Tree start Prepare this compound Working Solution stock_conc Retrieve 10 mM DMSO stock aliquot from -20°C start->stock_conc dilution Dilute stock into aqueous buffer/medium stock_conc->dilution precipitate_check Does the solution appear clear? dilution->precipitate_check use_solution Solution is ready for use. Ensure final DMSO <0.5% precipitate_check->use_solution Yes troubleshoot Precipitation Occurred. DO NOT USE. precipitate_check->troubleshoot No action1 Action 1: Lower final This compound concentration troubleshoot->action1 action2 Action 2: Add a co-solvent or surfactant (e.g., Pluronic F-68) troubleshoot->action2 action3 Action 3: Gently warm (37°C) and/or sonicate troubleshoot->action3 action1->dilution action2->dilution action3->dilution

Caption: Decision tree for preparing this compound working solutions.

Signaling_Pathway_Impact cluster_pathway Hypothetical Kinase Signaling Pathway cluster_compound Compound Action and Stability Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (Target of this compound) KinaseA->KinaseB Effector Effector Protein KinaseB->Effector Response Cellular Response (e.g., Proliferation) Effector->Response YM_stable This compound (Stable) YM_stable->KinaseB Consistent Inhibition YM_unstable This compound (Unstable) YM_unstable->KinaseB Initial Inhibition, Potency lost over time Degradation Degradation Products (Inactive) YM_unstable->Degradation Degrades over time in assay conditions

References

Technical Support Center: YM-75440 Dosage Adjustment for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "YM-75440" as a squalene synthetase inhibitor is not extensively documented in publicly available scientific literature. The following information is based on studies of a closely related and well-characterized squalene synthase inhibitor, YM-53601 . This information is provided as a guide for researchers and should be adapted based on specific experimental goals and in consultation with relevant literature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (based on YM-53601)?

YM-53601 is a potent and selective inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1). This enzyme catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene. By inhibiting this step, YM-53601 effectively reduces the de novo synthesis of cholesterol.

Q2: What are the primary applications of this compound (based on YM-53601) in animal models?

Based on the activity of YM-53601, this compound is primarily used in animal models to study hypercholesterolemia and hypertriglyceridemia. It serves as a tool to investigate the effects of lowering plasma cholesterol and triglyceride levels.

Q3: In which animal models has the analogue YM-53601 been tested?

YM-53601 has been evaluated in several animal species, including rats, guinea pigs, hamsters, and rhesus monkeys.[1]

Q4: How is this compound (based on YM-53601) typically administered to animals?

YM-53601 is orally active and has been administered via oral gavage in preclinical studies.[1][2]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in plasma lipid levels.

  • Dosage and Formulation: Ensure the correct dosage is being administered based on the animal's body weight and that the compound is properly solubilized. This compound is soluble in DMSO. For in vivo studies, appropriate vehicle controls should be used.

  • Diet of Animals: The diet of the animals can significantly impact baseline and post-treatment lipid levels. For studies on hypercholesterolemia, a high-fat or high-cholesterol diet may be required to induce the condition before treatment.

  • Timing of Blood Collection: Plasma lipid levels can fluctuate. Ensure that blood samples are collected at consistent times, preferably after a fasting period, to minimize variability.[1]

  • Animal Strain and Species: Different animal species and even different strains within a species can have varied responses to lipid-lowering agents due to differences in lipid metabolism.

Issue: Potential off-target effects.

  • Mechanism Specificity: Squalene synthase is the first committed step in cholesterol biosynthesis. Inhibition at this point is thought to have fewer off-target effects related to the depletion of non-sterol isoprenoids compared to statins (HMG-CoA reductase inhibitors).[3][4] However, it is always crucial to monitor for any unexpected physiological or behavioral changes in the animals.

  • Toxicity: While specific toxicity data for this compound is unavailable, studies with other squalene synthase inhibitors have been conducted to assess safety. Researchers should perform dose-ranging studies to determine the maximum tolerated dose in their specific animal model.

Quantitative Data Summary

The following table summarizes the reported dosages and effects of the analogous compound YM-53601 in various animal models.

Animal ModelDietDosageDosing RegimenKey FindingsReference
Rats -32 mg/kgSingle p.o.ED50 for cholesterol biosynthesis inhibition.[1][2]
Guinea Pigs -100 mg/kgDaily for 14 days47% reduction in plasma non-HDL-C.[1]
Hamsters Normal50 mg/kgDaily for 5 days81% decrease in plasma triglycerides.[1]
Hamsters High-fat100 mg/kgDaily for 7 days73% reduction in triglycerides (superior to fenofibrate).[1]
Rhesus Monkeys -50 mg/kgTwice daily for 21 days37% decrease in plasma non-HDL-C.[1]

The following table summarizes the in vitro inhibitory activity of YM-53601 on squalene synthase from hepatic microsomes of different species.

SpeciesIC50 (nM)Reference
Rat90[2]
Hamster170[2]
Guinea Pig46[2]
Rhesus Monkey45[2]
Human (HepG2 cells)79[2]

Experimental Protocols

Protocol 1: Evaluation of Hypocholesterolemic Effects in Guinea Pigs (Based on YM-53601 studies)

  • Animal Model: Male Hartley guinea pigs.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into a control group and a treatment group.

  • Drug Preparation: Prepare YM-53601 at a concentration of 100 mg/kg in a suitable vehicle.

  • Administration: Administer the drug or vehicle orally once daily for 14 consecutive days.

  • Blood Sampling: Collect blood samples after a 16-hour fast before the first dose and at the end of the 14-day treatment period.

  • Analysis: Centrifuge blood to obtain plasma. Analyze plasma for total cholesterol and high-density lipoprotein cholesterol (HDL-C). Calculate non-HDL-C (Total Cholesterol - HDL-C).

  • Statistical Analysis: Compare the mean non-HDL-C levels between the control and treatment groups using an appropriate statistical test (e.g., t-test).

Protocol 2: Evaluation of Triglyceride-Lowering Effects in Hamsters on a High-Fat Diet (Based on YM-53601 studies)

  • Animal Model: Male Syrian golden hamsters.

  • Diet Induction: Feed animals a high-fat diet for a specified period to induce hypertriglyceridemia.

  • Grouping: Randomly assign hamsters to control, YM-53601 treatment, and positive control (e.g., fenofibrate) groups.

  • Drug Preparation: Prepare YM-53601 and fenofibrate at a concentration of 100 mg/kg in a suitable vehicle.

  • Administration: Administer the respective treatments or vehicle orally once daily for 7 days.

  • Blood Sampling: Collect blood samples after a fasting period at the beginning and end of the treatment period.

  • Analysis: Separate plasma and measure triglyceride concentrations.

  • Statistical Analysis: Compare the percentage reduction in plasma triglycerides across the different treatment groups.

Visualizations

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statins inhibit here) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple steps YM75440 This compound (based on YM-53601) YM75440->FPP Inhibits

Caption: Cholesterol biosynthesis pathway indicating the site of action for this compound (based on YM-53601).

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Animal_Selection Select Animal Model (e.g., Rat, Hamster) Acclimatization Acclimatization Animal_Selection->Acclimatization Diet_Induction Diet Induction (if necessary) Acclimatization->Diet_Induction Baseline_Sampling Baseline Blood Sampling Diet_Induction->Baseline_Sampling Grouping Randomize into Groups (Control, Treatment) Baseline_Sampling->Grouping Drug_Admin Oral Administration of This compound or Vehicle Endpoint_Sampling Endpoint Blood Sampling Drug_Admin->Endpoint_Sampling Analysis Plasma Lipid Analysis Endpoint_Sampling->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound in animal models.

References

Best practices for storing and handling YM-75440

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling YM-75440. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For optimal stability, the solid form of this compound should be stored in a dry, dark environment. Recommended storage temperatures are as follows:

  • Short-term (days to weeks): 0 - 4°C

  • Long-term (months to years): -20°C

Proper storage is critical to ensure the compound's integrity over time.

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media for your experiments.

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Add the desired volume of DMSO to the vial to achieve your target concentration. Vortex briefly to ensure the compound is fully dissolved.

Q4: I'm having trouble dissolving this compound in DMSO. What should I do?

If you encounter solubility issues, you can try gently warming the solution to 37°C for a short period. Sonication can also aid in dissolution. It is advisable to start with a small amount of the compound to test its solubility before proceeding with the entire batch.

Q5: How should I store the this compound stock solution in DMSO?

For maximum stability, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C. When stored properly, many compounds in DMSO can be stable for extended periods. However, for sensitive experiments, it is always best practice to use freshly prepared solutions or solutions that have been stored for a minimal amount of time. Studies have shown that while many compounds are stable in DMSO at 4°C for up to two years, stability can be compound-specific.[2]

Q6: How many times can I freeze and thaw my DMSO stock solution?

It is best practice to minimize freeze-thaw cycles.[1] For this reason, preparing single-use aliquots is highly recommended. Each freeze-thaw cycle can potentially degrade the compound and introduce moisture into the stock solution, which may affect its stability and experimental results.

Q7: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution, it is recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution on the day of use. Avoid storing this compound in aqueous solutions for extended periods.

Q8: What are the general handling precautions for this compound?

As with any research chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. In case of contact with skin or eyes, wash the affected area immediately with plenty of water. If you feel unwell after handling the compound, seek medical attention.

Quantitative Data Summary

ParameterRecommendationNotes
Solid Storage
Short-Term Temperature0 - 4°CKeep in a dry, dark place.
Long-Term Temperature-20°CEnsure the container is tightly sealed to prevent moisture absorption.
Solution Storage (in DMSO)
Recommended SolventDMSO
Storage Temperature-20°CAliquot into single-use vials to minimize freeze-thaw cycles.[1]
Solution StabilityVaries; best to use freshly prepared solutionsGeneral studies on compound stability in DMSO suggest that many are stable, but compound-specific data for this compound is not readily available.[2][3][4]

Experimental Protocols & Workflows

Protocol for Preparation of a 10 mM DMSO Stock Solution
  • Equilibration: Allow the vial containing solid this compound to reach room temperature before opening.

  • Calculation: Determine the required volume of DMSO to add to the entire vial to achieve a 10 mM concentration. The molecular weight of this compound will be needed for this calculation.

  • Dissolution: Carefully add the calculated volume of high-purity DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 10-15 seconds to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication may be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.

  • Storage: Store the aliquots at -20°C.

Diagrams

G cluster_storage This compound Storage Workflow solid Solid this compound short_term Short-Term Storage (0-4°C) solid->short_term Days to Weeks long_term Long-Term Storage (-20°C) solid->long_term Months to Years dissolve Prepare Stock Solution (in DMSO) solid->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store Solution at -20°C aliquot->store_solution

Caption: Workflow for proper storage of solid and DMSO-solubilized this compound.

G cluster_troubleshooting Troubleshooting this compound Solubility start Solubility Issue? vortex Vortexed Thoroughly? start->vortex warm Gentle Warming (37°C)? vortex->warm No success Soluble vortex->success Yes sonicate Sonication? warm->sonicate No warm->success Yes sonicate->success Yes fail Consult Technical Support sonicate->fail No

Caption: Decision tree for troubleshooting solubility issues with this compound.

References

Validation & Comparative

Validating the inhibitory effect of YM-75440 on tissue factor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various inhibitors targeting Tissue Factor (TF), a key initiator of the coagulation cascade and a significant player in cancer progression and other pathologies. This document is intended to assist researchers in selecting and validating appropriate inhibitory agents for their specific experimental needs.

Introduction to Tissue Factor and Its Inhibition

Tissue Factor is a transmembrane protein that, upon binding to Factor VIIa (FVIIa), initiates the extrinsic pathway of blood coagulation.[1] This TF:FVIIa complex activates Factor IX and Factor X, leading to the generation of thrombin and the formation of a fibrin clot.[1] Beyond its role in hemostasis, aberrant TF expression is implicated in thrombosis, inflammation, and cancer, where it promotes tumor growth, angiogenesis, and metastasis.[2] Consequently, the inhibition of TF activity is a promising therapeutic strategy.

This guide evaluates three distinct classes of TF inhibitors: the endogenous Tissue Factor Pathway Inhibitor (TFPI), an active site-inhibited form of Factor VIIa (FFR-FVIIa), and a therapeutic antibody-drug conjugate, Tisotumab Vedotin.

Comparison of Tissue Factor Inhibitors

The following table summarizes the key characteristics and inhibitory activities of the selected TF inhibitors.

InhibitorClassMechanism of ActionQuantitative Inhibitory Data
Tissue Factor Pathway Inhibitor (TFPI) Endogenous Protein InhibitorTFPIα: A soluble protein that inhibits Factor Xa (FXa) via its Kunitz-2 domain and subsequently inhibits the TF:FVIIa complex in an FXa-dependent manner via its Kunitz-1 domain. It can also inhibit prothrombinase.[3][4] TFPIβ: A GPI-anchored, cell-surface protein that is a more potent inhibitor of TF:FVIIa on the cell surface compared to TFPIα.[3][5]TFPIα: Inhibits FXa approximately 50-fold more effectively than truncated forms similar to TFPIβ in amidolytic assays. It inhibits TF:FVIIa about 3-fold better than these forms in FXa generation assays.[3] TFPIβ: More effective inhibitor of TF-FVIIa on cellular surfaces.[3][5]
FFR-FVIIa Active Site-Inhibited Serine ProteaseA derivative of FVIIa where the active site is irreversibly blocked by D-Phe-L-Phe-L-Arg-chloromethylketone (FFR). It competes with endogenous FVIIa for binding to TF, forming an inactive complex and preventing the initiation of coagulation.[6]Ki: ~10 pmol/L for competing with FVIIa in binding to TF in a Factor X activation assay.[7]
Tisotumab Vedotin Antibody-Drug ConjugateThe antibody component (Tisotumab) binds to an epitope on TF, leading to the internalization of the antibody-drug conjugate. Inside the cell, the cytotoxic agent monomethyl auristatin E (MMAE) is released, causing cell cycle arrest and apoptosis. It is not designed to directly inhibit the procoagulant function of TF.Primarily characterized by its cytotoxic effects on TF-expressing cells rather than direct inhibition of coagulation. Efficacy is measured in terms of tumor cell killing.

Experimental Protocols

Chromogenic Assay for Tissue Factor Activity

This assay measures the ability of the TF:FVIIa complex to activate Factor X to Factor Xa. The amount of FXa generated is then quantified using a chromogenic substrate that releases a colored product upon cleavage, which can be measured spectrophotometrically.

Materials:

  • Purified recombinant Tissue Factor (reconstituted in a suitable buffer containing phospholipids)

  • Purified Factor VIIa

  • Purified Factor X

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., HEPES-buffered saline with Ca2+ and bovine serum albumin)

  • Test inhibitor (e.g., TFPI, FFR-FVIIa)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of TF, FVIIa, FX, and the chromogenic substrate in the assay buffer. Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test inhibitor at various concentrations (or buffer for control wells)

    • Purified Factor VIIa

    • Purified recombinant Tissue Factor

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for the formation of the TF:FVIIa complex and interaction with the inhibitor.

  • Initiation of FX Activation: Add purified Factor X to all wells to start the reaction.

  • Second Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for the activation of FX to FXa.

  • Measurement of FXa Activity: Add the chromogenic FXa substrate to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of change in absorbance (Vmax) for each well. Plot the Vmax against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

One-Stage Prothrombin Time (PT) Assay

This clotting-based assay measures the time it takes for plasma to clot after the addition of a source of Tissue Factor (thromboplastin) and calcium. Inhibition of TF will prolong the clotting time.

Materials:

  • Citrated platelet-poor plasma

  • Thromboplastin reagent (containing TF and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Test inhibitor

  • Coagulometer or a water bath and stopwatch

  • Test tubes

Procedure:

  • Plasma Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.[8]

  • Incubation with Inhibitor: In a test tube, pre-warm the plasma to 37°C. Add the test inhibitor at various concentrations (or buffer for control) and incubate for a specified time (e.g., 2-5 minutes).

  • Initiation of Clotting: Add the pre-warmed thromboplastin reagent to the plasma-inhibitor mixture.[8]

  • Clot Detection: Immediately after adding the thromboplastin, add pre-warmed CaCl2 solution to initiate clotting and start the timer.[8]

  • Measurement: Measure the time in seconds for a visible fibrin clot to form. This can be done visually or using an automated coagulometer.[8]

  • Data Analysis: Plot the clotting time against the inhibitor concentration. A longer clotting time indicates greater inhibition of TF activity.

Visualizing the Tissue Factor Signaling Pathway and Inhibition

The following diagrams illustrate the central role of Tissue Factor in the coagulation cascade and the points of intervention for the discussed inhibitors.

Tissue_Factor_Signaling_Pathway cluster_initiation Initiation Phase cluster_amplification Amplification & Propagation cluster_inhibitors Inhibitors TF Tissue Factor (TF) TF_FVIIa TF:FVIIa Complex TF->TF_FVIIa Binds FVIIa Factor VIIa FVIIa->TF_FVIIa Binds FX Factor X TF_FVIIa->FX Activates FIX Factor IX TF_FVIIa->FIX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates FIXa Factor IXa FIX->FIXa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin TFPI TFPI TFPI->TF_FVIIa Inhibits (FXa-dependent) TFPI->FXa Inhibits FFR_FVIIa FFR-FVIIa FFR_FVIIa->TF Competes with FVIIa for binding Tisotumab Tisotumab Vedotin Tisotumab->TF Binds & Internalizes (Cytotoxic Effect)

Caption: Tissue Factor signaling cascade and points of inhibition.

The diagram above illustrates the initiation of the coagulation cascade by the formation of the TF:FVIIa complex, leading to the activation of Factors X and IX, and culminating in the formation of a fibrin clot. The points of action for TFPI, FFR-FVIIa, and Tisotumab Vedotin are also shown.

Experimental_Workflow cluster_chromogenic Chromogenic Assay Workflow cluster_clotting Clotting Assay Workflow A1 Prepare Reagents (TF, FVIIa, FX, Inhibitor) A2 Incubate TF, FVIIa, and Inhibitor A1->A2 A3 Add FX to Initiate Activation A2->A3 A4 Add Chromogenic Substrate A3->A4 A5 Measure Absorbance Change (405 nm) A4->A5 B1 Prepare Platelet-Poor Plasma B2 Incubate Plasma with Inhibitor B1->B2 B3 Add Thromboplastin & CaCl2 B2->B3 B4 Measure Time to Clot Formation B3->B4

References

Unraveling the Landscape of Factor VIIa Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification for our readership: Initial inquiries into a comparison involving YM-75440 have revealed that this compound is not a Factor VIIa (FVIIa) inhibitor. Extensive searches of scientific literature and pharmaceutical databases have not yielded any evidence of this compound targeting FVIIa. Compounds from the same manufacturer with the "YM" designation, such as YM-60828 and YM-75466, have been identified as Factor Xa inhibitors.

Therefore, a direct comparison of this compound with other FVIIa inhibitors is not feasible. Instead, this guide will provide a comprehensive and objective comparison of prominent and clinically relevant Factor VIIa inhibitors, offering researchers, scientists, and drug development professionals a clear overview of the current landscape. This guide will focus on recombinant FVIIa variants and other molecules that directly or indirectly modulate FVIIa activity, supported by available experimental data.

Introduction to Factor VIIa and Its Inhibition

Factor VIIa is a serine protease that plays a pivotal role in the initiation of the extrinsic pathway of blood coagulation. Upon vessel injury, tissue factor (TF) is exposed to the bloodstream and binds to FVIIa, forming a complex that activates Factor IX and Factor X. This cascade ultimately leads to the generation of thrombin and the formation of a stable fibrin clot.[1] Beyond its hemostatic role, the TF-FVIIa complex is also involved in cellular signaling pathways that contribute to inflammation, angiogenesis, and cell proliferation.

Given its central role in coagulation, FVIIa has become a key target for the development of therapeutic agents to manage bleeding disorders, particularly in patients with hemophilia who have developed inhibitors to replacement therapies. FVIIa inhibitors can be broadly categorized into:

  • Active Site Inhibitors: These molecules directly bind to the catalytic site of FVIIa, preventing it from activating its downstream substrates.

  • Allosteric Inhibitors: These agents bind to a site other than the active site, inducing a conformational change that reduces the enzyme's activity.

  • Indirect Inhibitors: This category includes molecules that target components of the FVIIa pathway, such as Tissue Factor Pathway Inhibitor (TFPI), which naturally regulates FVIIa activity.

This guide will compare several key FVIIa-targeting strategies, including recombinant FVIIa products and novel inhibitory molecules in development.

Comparative Analysis of Factor VIIa Inhibitors

The following tables summarize the key characteristics and available data for prominent Factor VIIa inhibitors and related molecules.

Table 1: Recombinant Factor VIIa Products
Product NameCompanyMechanism of ActionKey Features
Eptacog alfa (NovoSeven® RT) Novo NordiskRecombinant human FVIIa. Bypasses Factors VIII and IX to directly activate Factor X on the surface of activated platelets, leading to thrombin generation and hemostasis.[2]First-generation recombinant FVIIa. Established safety and efficacy profile for treating bleeding episodes in hemophilia with inhibitors.[2]
Marzeptacog alfa (activated) (MarzAA) Catalyst BiosciencesA next-generation recombinant FVIIa variant engineered for enhanced potency and subcutaneous administration.[3][4][5]Higher procoagulant activity compared to wild-type FVIIa. Designed for prophylactic use with less frequent dosing.[5]
Table 2: Indirect and Novel Factor VIIa Inhibitors
InhibitorClassMechanism of ActionStage of Development
Concizumab Monoclonal AntibodyTargets Tissue Factor Pathway Inhibitor (TFPI), a natural inhibitor of the TF-FVIIa complex. By inhibiting TFPI, Concizumab enhances thrombin generation.[6][7][8]Approved in some regions for the treatment of hemophilia.
Tissue Factor Pathway Inhibitor (TFPI) Endogenous ProteinA natural anticoagulant that directly inhibits Factor Xa and, in a Factor Xa-dependent manner, inhibits the TF-FVIIa complex.[9][10][11]Serves as a target for pro-hemostatic therapies like Concizumab.
Active site-inhibited FVIIa (ASIS) Modified ProteinRecombinant FVIIa that has been chemically modified at its active site, rendering it catalytically inactive. It competes with endogenous FVIIa for binding to Tissue Factor, thereby acting as a competitive inhibitor.[12]Preclinical/Investigational.

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of drug candidates. Below are representative methodologies for key experiments cited in the evaluation of Factor VIIa inhibitors.

Factor VIIa Activity Assay (Chromogenic)

This assay is used to determine the enzymatic activity of FVIIa or the inhibitory potency of a test compound.

  • Principle: FVIIa, in the presence of recombinant soluble Tissue Factor (sTF), activates Factor X to Factor Xa. Factor Xa then cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FVIIa activity.

  • Materials:

    • Purified recombinant FVIIa

    • Recombinant soluble Tissue Factor (sTF)

    • Purified Factor X

    • Chromogenic substrate for Factor Xa (e.g., S-2222)

    • Assay buffer (e.g., HBS buffer with Ca²⁺ and BSA)

    • Test inhibitor compound

  • Procedure:

    • In a 96-well plate, add the assay buffer, sTF, and the test inhibitor at various concentrations.

    • Add FVIIa to each well and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of Factor X and the chromogenic substrate.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for a specified period.

    • The initial rate of the reaction (V₀) is calculated from the linear portion of the absorbance curve.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of FVIIa activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Thrombin Generation Assay (TGA)

This assay provides a more global assessment of the coagulation process and the effect of inhibitors on the overall capacity to generate thrombin.

  • Principle: The assay measures the generation of thrombin over time in plasma after the initiation of coagulation. A fluorogenic substrate for thrombin is added, and the fluorescence generated is proportional to the amount of active thrombin.

  • Materials:

    • Platelet-poor or platelet-rich plasma from healthy donors or patients

    • Coagulation trigger (e.g., a low concentration of Tissue Factor and phospholipids)

    • Fluorogenic thrombin substrate

    • Calcium chloride

    • Test inhibitor compound

  • Procedure:

    • In a 96-well plate, add plasma and the test inhibitor at various concentrations and incubate.

    • Add the coagulation trigger to initiate coagulation.

    • Simultaneously, add the fluorogenic substrate and calcium chloride.

    • Measure the fluorescence intensity over time in a fluorometer.

    • The data is used to calculate key parameters of the thrombogram, including Lag Time, Time to Peak, Peak Thrombin, and Endogenous Thrombin Potential (ETP).

    • The effect of the inhibitor is assessed by its impact on these parameters compared to a control without the inhibitor.

Visualizing the Factor VIIa Pathway and Experimental Workflow

Factor VIIa Signaling Pathway

The following diagram illustrates the central role of the TF-FVIIa complex in initiating the extrinsic coagulation cascade.

FactorVIIa_Pathway cluster_initiation Initiation Phase cluster_activation Substrate Activation cluster_inhibition Inhibition TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa Activates FIXa Factor IXa TF_FVIIa->FIXa Activates FX Factor X Prothrombinase Complex Prothrombinase Complex FXa->Prothrombinase Complex FIX Factor IX Intrinsic Tenase Complex Intrinsic Tenase Complex FIXa->Intrinsic Tenase Complex TFPI TFPI TFPI->TF_FVIIa Inhibits Concizumab Concizumab Concizumab->TFPI Inhibits ASIS Active Site-Inhibited FVIIa ASIS->TF_FVIIa Competitively Inhibits

Factor VIIa coagulation cascade initiation and points of inhibition.
Experimental Workflow for FVIIa Inhibitor Screening

The diagram below outlines a typical workflow for the in vitro screening and characterization of potential Factor VIIa inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vitro Validation Compound_Library Compound Library HTS High-Throughput Screening (FVIIa Chromogenic Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits IC50 IC50 Determination Hits->IC50 Selectivity Selectivity Assays (vs. other proteases) IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., Ki determination) Selectivity->Mechanism TGA Thrombin Generation Assay (in plasma) Mechanism->TGA Clotting Clotting Assays (e.g., aPTT, PT) TGA->Clotting Lead_Candidates Lead Candidates Clotting->Lead_Candidates

Workflow for the in vitro screening of Factor VIIa inhibitors.

Conclusion

The landscape of Factor VIIa modulation is evolving, with next-generation recombinant proteins and novel inhibitory mechanisms offering promising avenues for the treatment of bleeding disorders. While direct small-molecule inhibitors of FVIIa have faced challenges in clinical development, the success of indirect inhibitors like Concizumab highlights the potential of targeting regulatory pathways. The continued development of variants like Marzeptacog alfa with improved pharmacokinetic and pharmacodynamic profiles may offer patients more convenient and effective prophylactic treatment options. For researchers and clinicians, a thorough understanding of the distinct mechanisms of action and the supporting experimental data for each of these agents is paramount for advancing patient care in hemostasis and thrombosis.

References

A Comparative Analysis of YM150 and Low Molecular Weight Heparin in Anticoagulation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of the oral Factor Xa inhibitor, YM150, and the established anticoagulant, low molecular weight heparin (LMWH). This analysis is supported by data from preclinical and clinical studies to inform research and development in the field of anticoagulation.

Mechanism of Action

Low molecular weight heparins (LMWHs) are derived from unfractionated heparin and exert their anticoagulant effect primarily by activating antithrombin III.[1] This activation potentiates the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, LMWH prevents the conversion of prothrombin to thrombin, ultimately blocking the formation of a fibrin clot.[1]

YM150 is an orally active, direct inhibitor of Factor Xa.[1][2] Unlike LMWH, YM150 does not require a cofactor like antithrombin to exert its effect. It directly binds to the active site of Factor Xa, preventing it from participating in the coagulation cascade.[3]

Signaling Pathway: Coagulation Cascade

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin VII VII VII->X Tissue Factor Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin LMWH LMWH Antithrombin Antithrombin LMWH->Antithrombin activates YM150 YM150 YM150->X directly inhibits Antithrombin->X inhibits

Caption: The coagulation cascade showing the points of inhibition for LMWH and YM150.

Comparative Efficacy: Clinical Data

A randomized, enoxaparin-controlled, dose-escalation study was conducted to assess the safety and efficacy of YM150 for the prevention of venous thromboembolism (VTE) in patients undergoing elective primary hip replacement surgery.[1] Enoxaparin is a widely used LMWH.

Treatment GroupDoseIncidence of VTEMajor and Clinically Relevant Non-Major Bleeding
YM1503 mg once dailyData not specifiedData not specified
YM15010 mg once dailyStatistically significant dose-related trend (p=0.006) for reaching the VTE endpointNo trend observed
YM15030 mg once dailyStatistically significant dose-related trend (p=0.006) for reaching the VTE endpointNo trend observed
YM15060 mg once dailyStatistically significant dose-related trend (p=0.006) for reaching the VTE endpointNo trend observed
Enoxaparin40 mg once dailyNot specifiedNo trend observed

Data from the ASH Annual Meeting Abstracts (2005) 106 (11): 2893.[1]

The study concluded that oral, once-daily doses of YM150 from 10 mg to 60 mg were safe, well-tolerated, and effective in this patient population, showing a dose-dependent reduction in VTE.[1]

Experimental Protocols

Phase II Clinical Trial: YM150 in Elective Primary Hip Replacement Surgery [1]

  • Study Design: A randomized, enoxaparin-controlled, dose-escalation study.

  • Patient Population: 174 patients undergoing elective primary hip replacement surgery.

  • Treatment Arms:

    • YM150: Oral doses of 3, 10, 30, or 60 mg once daily, starting 6-10 hours after surgery.

    • Enoxaparin (LMWH): 40 mg administered subcutaneously once daily, starting 12 hours before surgery.

  • Treatment Duration: 7-10 days.

  • Primary Efficacy Endpoint: Venous thromboembolism detected by mandatory bilateral venography on the last day of treatment and/or symptomatic VTE.

  • Primary Safety Endpoint: Major and/or clinically relevant non-major bleeding.

Experimental Workflow: Phase II Clinical Trial

Experimental Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (7-10 days) cluster_assessment Endpoint Assessment P1 Patient Recruitment (n=174) P2 Inclusion/Exclusion Criteria P1->P2 R1 Randomized to Treatment Arms P2->R1 T1 YM150 (3, 10, 30, 60 mg/day) R1->T1 T2 Enoxaparin (40 mg/day) R1->T2 A1 Mandatory Bilateral Venography T1->A1 A2 Symptomatic VTE Monitoring T1->A2 A3 Bleeding Event Monitoring T1->A3 T2->A1 T2->A2 T2->A3

Caption: Workflow of the Phase II clinical trial comparing YM150 and enoxaparin.

Conclusion

YM150, an oral direct Factor Xa inhibitor, has demonstrated a comparable and dose-dependent efficacy to the LMWH enoxaparin in the prevention of VTE following major orthopedic surgery. The oral administration of YM150 presents a potential advantage over the subcutaneous route required for LMWH. Further large-scale clinical trials are necessary to fully elucidate the comparative efficacy and safety profile of YM150 against LMWH in various clinical settings.

References

Validating the Specificity of YM-75440 for the TF-FVIIa Complex: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and product databases did not yield any evidence to support the assertion that YM-75440 is an inhibitor of the Tissue Factor-Factor VIIa (TF-FVIIa) complex. In contrast, literature review indicates that this compound is a known inhibitor of squalene synthase.

This guide was intended to provide a detailed comparison of this compound's performance against other TF-FVIIa inhibitors, supported by experimental data. However, the foundational premise of this compound's activity against the TF-FVIIa complex could not be substantiated.

Key Findings on this compound

Our research identified this compound as an inhibitor of squalene synthase, an enzyme involved in cholesterol biosynthesis. Specifically, a publication titled "The Inhibitor Index" reports the following activity for this compound:

  • Target: Squalene synthase

  • IC50 Values:

    • 150 nM (rat enzyme)

    • 63 nM (human enzyme)

This finding directly contradicts the topic of this guide and suggests a misidentification of the compound's therapeutic target.

The TF-FVIIa Complex as a Therapeutic Target

The TF-FVIIa complex is the primary initiator of the extrinsic pathway of the blood coagulation cascade. Its role in thrombosis has made it a significant target for the development of novel anticoagulants. Inhibition of this complex is a promising strategy for preventing and treating thrombotic disorders.

A variety of inhibitors targeting the TF-FVIIa complex have been developed, including:

  • Recombinant Nematode Anticoagulant Protein c2 (rNAPc2): A potent inhibitor that requires the formation of a complex with Factor X or Xa to inhibit TF-FVIIa.

  • Tissue Factor Pathway Inhibitor (TFPI): A naturally occurring plasma protein that directly inhibits Factor Xa and, in a Factor Xa-dependent manner, the TF-FVIIa complex.

  • Active-site blocked FVIIa (FFR-FVIIa): A catalytically inactive form of FVIIa that competes with native FVIIa for binding to Tissue Factor.

Conclusion

Due to the lack of any verifiable data linking this compound to the inhibition of the TF-FVIIa complex, it is not possible to create a comparison guide as originally requested. The available evidence strongly indicates that this compound is a squalene synthase inhibitor.

Researchers, scientists, and drug development professionals interested in TF-FVIIa inhibition are encouraged to consult the extensive literature on established inhibitors such as rNAPc2 and TFPI for comparative data and experimental protocols. It is recommended to verify the chemical name or designation of the compound of interest to ensure accurate and relevant information is retrieved.

Visualizing the Coagulation Cascade and Inhibition

While a specific comparison involving this compound cannot be provided, the following diagrams illustrate the central role of the TF-FVIIa complex in the coagulation cascade and the general mechanisms of its inhibition.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_intrinsic Intrinsic Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX Activates FIX Factor IX TF_FVIIa->FIX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates FIXa Factor IXa FIX->FIXa FIXa_common Factor IXa Tenase Intrinsic Tenase (FIXa-FVIIIa) FIXa->Tenase Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FVIIIa Factor VIIIa FVIIIa->Tenase FX_intrinsic Factor X Tenase->FX_intrinsic Activates FXa_intrinsic Factor Xa FX_intrinsic->FXa_intrinsic FXa_intrinsic->Prothrombin Inhibition_Mechanisms TF_FVIIa TF-FVIIa Complex Substrate Substrate (e.g., Factor X) TF_FVIIa->Substrate Binds Product Product (e.g., Factor Xa) Substrate->Product Activation Inhibitor Inhibitor Inhibitor->TF_FVIIa Binds and Inhibits

A Comparative Analysis: YM-75440 (Direct Factor Xa Inhibitor) vs. Monoclonal Antibodies Targeting Tissue Factor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct anticoagulant strategies: YM-75440, a direct Factor Xa (FXa) inhibitor, and monoclonal antibodies (mAbs) that target tissue factor (TF). While both therapeutic approaches aim to mitigate thrombosis, they intervene at different points in the coagulation cascade, leading to distinct pharmacological profiles, efficacy, and safety considerations. This document summarizes available preclinical and clinical data to facilitate an objective comparison for research and drug development professionals.

Executive Summary

Tissue factor is the primary initiator of the extrinsic coagulation pathway, making it a key target for antithrombotic therapies. Monoclonal antibodies targeting TF directly inhibit the initiation of coagulation. In contrast, this compound, a direct Factor Xa inhibitor, acts downstream by inhibiting the activity of Factor Xa, a critical enzyme in the common pathway of coagulation. This fundamental difference in their mechanism of action underpins the variations in their efficacy, bleeding risk, and potential clinical applications.

Mechanism of Action

This compound: Direct Factor Xa Inhibition

This compound is a small molecule that directly, selectively, and reversibly inhibits Factor Xa.[1] By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, the final effector protease in the coagulation cascade. This inhibition occurs in both the extrinsic and intrinsic pathways, effectively blocking the amplification of thrombin generation.[2]

Monoclonal Antibodies Targeting Tissue Factor

Anti-TF monoclonal antibodies exert their anticoagulant effect by binding to tissue factor and sterically hindering its interaction with Factor VIIa (FVIIa). This prevents the formation of the TF-FVIIa complex, which is the initial and rate-limiting step of the extrinsic coagulation pathway.[3][4] Some anti-TF mAbs may also interfere with the ability of the TF-FVIIa complex to activate its substrate, Factor X.[3]

Comparative Data

In Vitro Potency
ParameterThis compound (and other FXa inhibitors)Anti-TF Monoclonal Antibodies
Target Factor XaTissue Factor
Inhibitory Constant (Ki) YM-150: Data not available. For Rivaroxaban, another direct FXa inhibitor, Ki for human FXa is reported to be 0.4 nM.Data varies depending on the specific antibody. For example, mAb2F22 has a KD of ~1 nM for the K1 domain of TFPI, which indirectly affects TF-FVIIa activity.[5]
IC50 for TF-FVIIa Inhibition Not ApplicableData varies. For example, some anti-TF ADCs show no competition with FVII for TF binding.[6]
Preclinical Efficacy in Thrombosis Models
ModelThis compound (and other FXa inhibitors)Anti-TF Monoclonal Antibodies
Venous Thrombosis (Rat) YM-150 has shown antithrombotic effects in preclinical thrombosis models.[1] Other FXa inhibitors were effective in venous stasis and microthrombosis models.[7]Anti-TF mAbs have demonstrated efficient antithrombotic activity in in vivo studies.[8]
Arterial Thrombosis (Rabbit) Data not available for this compound. Other FXa inhibitors have shown efficacy.An anti-rabbit TF mAb (AP-1) was effective in a rabbit model of recurrent intravascular thrombosis.[6][9]
Clinical Coagulation Parameters
AssayEffect of this compound (Direct FXa Inhibitors)Effect of Anti-TF Monoclonal Antibodies
Prothrombin Time (PT) ProlongedMay be prolonged
Activated Partial Thromboplastin Time (aPTT) ProlongedGenerally no change[6][9]
Safety Profile: Bleeding Risk
  • This compound (Direct FXa Inhibitors): Clinical trials with YM-150 have been conducted to assess its safety.[1] Studies with other direct FXa inhibitors have compared their bleeding risk to traditional anticoagulants like warfarin.[10]

  • Anti-TF Monoclonal Antibodies: Some anti-TF mAbs have been designed to have minimal impact on coagulation to reduce bleeding risk, particularly in the context of antibody-drug conjugates for cancer therapy.[6] However, the inherent mechanism of inhibiting the initiation of coagulation carries a theoretical risk of bleeding.

Experimental Protocols

Prothrombin Time (PT) Assay

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. It assesses the integrity of the extrinsic and common pathways of coagulation.

Methodology:

  • Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the blood sample to obtain platelet-poor plasma.

  • Pre-warm the plasma sample and the PT reagent (containing tissue factor and calcium) to 37°C.

  • Add the PT reagent to the plasma sample and simultaneously start a timer.

  • Record the time until a visible fibrin clot is formed.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. It measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin) and a partial thromboplastin reagent (phospholipids), followed by calcium.

Methodology:

  • Prepare platelet-poor plasma as described for the PT assay.

  • Incubate the plasma with the aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time.

  • Add pre-warmed calcium chloride to the mixture and start a timer.

  • Record the time until clot formation.

Ferric Chloride (FeCl₃)-Induced Thrombosis Model

Principle: This in vivo model induces vascular injury and subsequent thrombus formation by the topical application of ferric chloride to an exposed artery or vein. It is a widely used model to evaluate the efficacy of antithrombotic agents.

Methodology (Carotid Artery Model):

  • Anesthetize the animal (e.g., mouse or rat).

  • Surgically expose the common carotid artery.

  • Place a small piece of filter paper saturated with a defined concentration of FeCl₃ solution on the adventitial surface of the artery for a specific duration (e.g., 3-5 minutes).

  • Remove the filter paper and monitor blood flow using a Doppler flow probe.

  • The time to vessel occlusion is the primary endpoint to assess the extent of thrombosis.

Signaling Pathways and Experimental Workflows

Coagulation_Cascade_Inhibition cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway cluster_Inhibitors Therapeutic Intervention TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa Activates FX Factor X FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Anti_TF_mAb Anti-TF Monoclonal Antibodies Anti_TF_mAb->TF_FVIIa Inhibits formation YM75440 This compound (Direct FXa Inhibitor) YM75440->FXa Inhibits activity

Fig. 1: Sites of action of this compound and anti-TF mAbs in the coagulation cascade.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Drug Test Articles Enzyme_Assay Enzyme Inhibition Assay (Ki determination) Clotting_Assay Clotting Assays (PT, aPTT) Thrombosis_Model Thrombosis Model (e.g., FeCl3-induced) Bleeding_Model Bleeding Time Model YM75440 This compound YM75440->Enzyme_Assay YM75440->Clotting_Assay YM75440->Thrombosis_Model YM75440->Bleeding_Model Anti_TF_mAb Anti-TF mAb Anti_TF_mAb->Enzyme_Assay Anti_TF_mAb->Clotting_Assay Anti_TF_mAb->Thrombosis_Model Anti_TF_mAb->Bleeding_Model

Fig. 2: General experimental workflow for comparing anticoagulant agents.

Conclusion

This compound and anti-tissue factor monoclonal antibodies represent two distinct and promising strategies for antithrombotic therapy. This compound, as a direct Factor Xa inhibitor, offers the advantage of oral administration and targets a central point in the coagulation cascade. Anti-TF monoclonal antibodies, by targeting the initiation of coagulation, may offer a different efficacy and safety profile. The choice between these two approaches will depend on the specific clinical indication, the desired therapeutic window, and the acceptable bleeding risk. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two classes of anticoagulants.

References

Experimental Anticoagulant YM-75466 Shows Promise in Preclinical Studies, Offering Rapid Onset and Wider Therapeutic Window Compared to Warfarin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical data on YM-75466, a novel, orally active factor Xa inhibitor, demonstrates a promising safety and efficacy profile when benchmarked against the long-standing anticoagulant, warfarin. Studies in animal models indicate that YM-75466 exhibits a rapid onset of action and a wider therapeutic range, with a reduced propensity for bleeding compared to warfarin. These findings position YM-75466 as a noteworthy candidate for further investigation in the landscape of anticoagulant therapies.

YM-75466 acts by directly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. This mechanism is distinct from that of vitamin K antagonists like warfarin, which interfere with the synthesis of multiple clotting factors.[1][2][3] The direct and specific action of YM-75466 contributes to its predictable anticoagulant effect, a desirable characteristic in anticoagulant therapy.

Comparative Performance Analysis

To objectively assess the performance of YM-75466, a comprehensive analysis of preclinical data from murine and rat models was conducted alongside established anticoagulants, including warfarin, heparin, and the direct oral anticoagulant (DOAC) rivaroxaban.

Anticoagulant and Antithrombotic Efficacy

In a mouse model of thromboplastin-induced thromboembolism, oral administration of YM-75466 at a dose of 30 mg/kg significantly improved the survival rate.[1] In a rat model of venous thrombosis, YM-75466 demonstrated dose-dependent inhibition of thrombus formation, with an ID50 (the dose required to inhibit thrombus formation by 50%) of 3.3 mg/kg.[2]

For comparison, warfarin also showed a dose-dependent antithrombotic effect, with a lower ID50 of 0.56 mg/kg in the same rat model, suggesting higher potency.[2] However, the onset of action for YM-75466 was significantly faster, with peak effects observed 1 hour after administration, in stark contrast to the 18-hour peak for warfarin.[1]

CompoundAnimal ModelKey Efficacy ParameterResultCitation
YM-75466 Mouse (Thromboembolism)Improved Lethality RatioSignificant at 30 mg/kg[1]
Rat (Venous Thrombosis)ID50 for Thrombus Formation3.3 mg/kg[2]
Warfarin Mouse (Thromboembolism)Improved Lethality RatioSignificant at 3 mg/kg[1]
Rat (Venous Thrombosis)ID50 for Thrombus Formation0.56 mg/kg[2]
Heparin Rat (Arterio-venous shunt)Antithrombotic EffectDose-dependent[3]
Rivaroxaban Mouse (Catheter Thrombosis)CVC Patency93.8% (vs. 62.9% vehicle)[4]
Bleeding Risk Assessment

A critical aspect of anticoagulant therapy is the risk of bleeding. In a mouse tail blood loss study, YM-75466 did not cause a significant increase in blood loss even at a high dose of 30 mg/kg.[1] Conversely, warfarin markedly increased blood loss at a dose of 3 mg/kg.[1]

Further studies in rats quantified this difference. The dose of YM-75466 required to double the bleeding time was greater than 100 mg/kg, whereas for warfarin, this dose was only 0.43 mg/kg.[2] This suggests a significantly wider safety margin for YM-75466 concerning bleeding risk.

CompoundAnimal ModelBleeding ParameterResultCitation
YM-75466 MouseIncreased Blood LossNot significant at 30 mg/kg[1]
RatDose to double bleeding time>100 mg/kg[2]
Warfarin MouseIncreased Blood LossMarked increase at 3 mg/kg[1]
RatDose to double bleeding time0.43 mg/kg[2]
Effects on Coagulation Parameters

The anticoagulant effects of these compounds were also assessed by measuring their impact on standard coagulation parameters like prothrombin time (PT) and activated partial thromboplastin time (aPTT).

YM-75466 and warfarin both prolonged coagulation time in a dose-dependent manner.[1] However, the dose-response curve for warfarin on PT was steeper than that of YM-75466, indicating a narrower therapeutic window for warfarin.[1] In rats, the dose of YM-75466 required to double the prothrombin time was 89 mg/kg, significantly higher than the 0.38 mg/kg required for warfarin.[2]

In comparison with heparin in a rat arterio-venous shunt model, YM-75466 exerted its antithrombotic effect without significantly prolonging overall coagulation time at effective doses, while heparin dose-dependently prolonged aPTT.[3] This highlights the targeted mechanism of YM-75466 on Factor Xa.

CompoundAnimal ModelCoagulation ParameterResultCitation
YM-75466 MouseProthrombin Time (PT)Dose-dependent prolongation[1]
RatDose to double PT89 mg/kg[2]
RataPTTNo significant prolongation at effective antithrombotic doses[3]
Warfarin MouseProthrombin Time (PT)Dose-dependent prolongation (steeper curve than YM-75466)[1]
RatDose to double PT0.38 mg/kg[2]
Heparin RataPTTDose-dependent prolongation[3]

Experimental Protocols

The comparative data presented is based on the following key experimental methodologies:

Thromboplastin-Induced Thromboembolism Model (Mouse): This model assesses the ability of an anticoagulant to prevent death from a lethal intravenous injection of thromboplastin, which induces widespread thrombosis. Male ICR mice are orally administered the test compound or vehicle. One hour (for YM-75466) or 18 hours (for warfarin) later, thromboplastin is injected into the tail vein, and the survival rate is monitored.[1]

Venous Thrombosis Model (Rat): This model evaluates the prevention of thrombus formation in a ligated vein. Male Sprague-Dawley rats receive the test compound orally. One hour later, the inferior vena cava is ligated. After a set period, the ligated segment is removed, and the formed thrombus is weighed. The ID50 is calculated as the dose that reduces the thrombus weight by 50% compared to the control group.[2]

Tail Blood Loss/Bleeding Time Assay (Mouse/Rat): This assay measures the effect of an anticoagulant on bleeding. Following oral administration of the test compound, a standardized incision is made on the tail of the anesthetized animal. The tail is then immersed in saline at 37°C, and the duration of bleeding or the total amount of blood loss is quantified.[1][2]

Coagulation Parameter Measurement (ex vivo): Blood samples are collected from animals at the time of peak effect of the orally administered test compounds. Prothrombin time (PT) and activated partial thromboplastin time (aPTT) are then measured using standard laboratory coagulometers.[1][2][3]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X + TF Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Warfarin Warfarin Warfarin->IX Inhibits Synthesis Warfarin->VII Inhibits Synthesis Warfarin->X Inhibits Synthesis Warfarin->Prothrombin Inhibits Synthesis Heparin Heparin Heparin->Xa Potentiates Antithrombin Heparin->Thrombin Potentiates Antithrombin YM75466 YM-75466 / Rivaroxaban YM75466->Xa Direct Inhibition

Caption: The Coagulation Cascade and Points of Anticoagulant Intervention.

Experimental_Workflow cluster_prep Preparation cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment cluster_coagulation Coagulation Parameter Analysis Animal_Model Select Animal Model (Mouse or Rat) Drug_Admin Oral Administration (YM-75466, Warfarin, Vehicle) Animal_Model->Drug_Admin Thrombosis_Induction Induce Thrombosis (Thromboplastin Injection or Vein Ligation) Drug_Admin->Thrombosis_Induction Peak Effect Time Bleeding_Assay Perform Bleeding Assay (Tail Transection) Drug_Admin->Bleeding_Assay Peak Effect Time Blood_Collection Collect Blood Samples Drug_Admin->Blood_Collection Peak Effect Time Efficacy_Endpoint Measure Efficacy Endpoint (Survival Rate or Thrombus Weight) Thrombosis_Induction->Efficacy_Endpoint Safety_Endpoint Measure Safety Endpoint (Bleeding Time or Blood Loss) Bleeding_Assay->Safety_Endpoint Coag_Measurement Measure PT and aPTT Blood_Collection->Coag_Measurement

References

A Comparative Guide to EP4 Receptor Antagonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

The prostaglandin E2 (PGE2) receptor EP4 is a key player in various physiological and pathological processes, including inflammation, pain, and cancer.[1] Consequently, EP4 receptor antagonists are valuable tools for investigating these pathways and hold therapeutic promise.[1] This guide focuses on a comparison of several EP4 antagonists to aid researchers in their experimental design and compound selection.

Comparative Efficacy of EP4 Antagonists

The inhibitory concentration (IC50) is a common metric used to assess the potency of an antagonist. The table below summarizes the reported IC50 values for several EP4 antagonists from in vitro assays, primarily focusing on the inhibition of PGE2-induced cyclic AMP (cAMP) production, a key downstream signaling event of EP4 activation.

CompoundAssay TypeCell LineReported IC50 (nM)Reference
E7046 (Palupiprant) cAMP InhibitionNot Specified13.5[2]
E7046 (Palupiprant) EP4 AntagonismNot Specified10.19[3]
Grapiprant (CJ-023,423) [3H]-PGE2 BindingDog recombinant EP4 receptor35 ± 3.9[4]
Grapiprant (CJ-023,423) cAMP InhibitionHEK-EP4 Cells~12[5]
Compound 36 EP4 AntagonismHEK293-hEP4 cells4.3[3]
RQ-15986 cAMP InhibitionHEK293 cells expressing murine EP4pA2 value of 8.7[6]
AH23848 Not SpecifiedMammary tumor cells-[7]
ONO-AE3-208 Not SpecifiedMammary tumor cells-[7]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line used, agonist concentration, and assay format. Therefore, it is crucial to consider the experimental details when comparing data across different studies.

Experimental Protocols

To ensure the reproducibility of experiments, detailed and standardized protocols are essential. Below are representative methodologies for key in vitro assays used to characterize EP4 antagonists.

cAMP Functional Assay

This assay is a primary method to determine the potency of an EP4 antagonist by measuring its ability to block PGE2-induced cAMP production.

Objective: To determine the IC50 value of an EP4 antagonist.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor (HEK-hEP4).

  • Assay Buffer: HBSS with 0.1% BSA, 20 mM HEPES, and 200 µM IBMX.[8]

  • Prostaglandin E2 (PGE2).

  • EP4 antagonist of interest.

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).

Procedure:

  • Cell Preparation: Culture HEK-hEP4 cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in the assay buffer.[8]

  • Antagonist Incubation: Dispense the cell suspension into a 96-well plate. Add varying concentrations of the EP4 antagonist to the wells and incubate for a predetermined time (e.g., 20 minutes at room temperature).[8]

  • Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration, the concentration that gives 80% of the maximal response) to all wells except the negative control.[8]

  • cAMP Measurement: Incubate for another set period (e.g., 20 minutes at room temperature).[8] Lyse the cells (if required by the kit) and measure the intracellular cAMP levels using a suitable cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

In Vitro Anti-Inflammatory Assay (Whole Blood Assay)

This assay assesses the ability of an EP4 antagonist to reverse the PGE2-mediated suppression of pro-inflammatory cytokine production in a more physiologically relevant matrix.

Objective: To evaluate the anti-inflammatory potential of an EP4 antagonist.

Materials:

  • Fresh human whole blood.

  • Lipopolysaccharide (LPS).

  • Prostaglandin E2 (PGE2).

  • EP4 antagonist of interest.

  • ELISA kit for TNF-α.

Procedure:

  • Blood Collection: Collect fresh human whole blood in heparinized tubes.

  • Compound Treatment: Aliquot the whole blood into 96-well plates. Add varying concentrations of the EP4 antagonist.

  • PGE2 and LPS Stimulation: Add PGE2 to the wells to suppress TNF-α production. Subsequently, add LPS to stimulate TNF-α production.

  • Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a humidified incubator.

  • Cytokine Measurement: Centrifuge the plates to separate the plasma. Collect the plasma and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the extent to which the EP4 antagonist reverses the PGE2-mediated suppression of TNF-α production.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can enhance understanding and reproducibility.

PGE2_EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Cell Proliferation) CREB->Gene Modulates Antagonist YM-75440 / Alternatives Antagonist->EP4 Blocks

Caption: PGE2-EP4 Receptor Signaling Pathway and Point of Antagonist Intervention.

In_Vitro_Antagonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture EP4-expressing cells cell_plating 3. Plate cells cell_culture->cell_plating compound_prep 2. Prepare serial dilutions of EP4 antagonist antagonist_add 4. Add antagonist compound_prep->antagonist_add cell_plating->antagonist_add agonist_add 5. Add PGE2 (agonist) antagonist_add->agonist_add incubation 6. Incubate agonist_add->incubation readout 7. Measure downstream signal (e.g., cAMP levels) incubation->readout data_analysis 8. Analyze data and determine IC50 readout->data_analysis

Caption: General workflow for an in vitro EP4 antagonist functional assay.

Conclusion

While direct data on the experimental reproducibility of this compound is limited in publicly accessible literature, a comparative analysis of alternative EP4 antagonists such as E7046 and Grapiprant provides valuable insights for researchers. The selection of an appropriate EP4 antagonist should be based on a thorough evaluation of its potency in relevant assay systems, selectivity, and the specific requirements of the experimental model. By adhering to detailed and standardized protocols, researchers can enhance the reproducibility and reliability of their findings in the investigation of PGE2-EP4 signaling.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of YM-75440

Author: BenchChem Technical Support Team. Date: December 2025

CRITICAL SAFETY NOTICE: As of December 2025, a specific Safety Data Sheet (SDS) for YM-75440 is not publicly available. The SDS is the primary document providing critical safety, handling, and disposal information for a chemical. Therefore, the following guidance is based on general best practices for laboratory chemical waste disposal. You must obtain the SDS for this compound from the manufacturer or supplier before handling or disposing of this compound. The procedures outlined below should be adapted to the specific information provided in the SDS.

This guide provides a comprehensive framework for the safe disposal of chemical waste, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personnel safety and regulatory compliance.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if this compound is a hazardous waste. Laboratory personnel should treat all unknown chemical wastes as hazardous until a formal determination is made.[1][2] The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on the following characteristics:[3][4]

  • Ignitability: Liquids with a flash point below 60°C (140°F), flammable compressed gases, and oxidizers.[4]

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel.[4]

  • Reactivity: Substances that are unstable, react violently with water, or can detonate.[4]

  • Toxicity: Chemicals that are harmful if ingested or absorbed and can leach into the environment.[4]

Additionally, the Environmental Protection Agency (EPA) maintains lists of specific chemical wastes (F, K, P, and U lists) that are automatically classified as hazardous.[1][5] The SDS for this compound will contain the necessary information to classify the waste correctly.

Information to Locate in the this compound Safety Data Sheet (SDS):

Section in SDSInformation to Guide Disposal
Section 2: Hazards Identification Provides an overview of the chemical's hazards (e.g., flammable, corrosive, toxic).
Section 9: Physical and Chemical Properties Contains details like flash point, pH, and stability, which are crucial for waste characterization.
Section 10: Stability and Reactivity Describes chemical stability and potential hazardous reactions with other substances.
Section 11: Toxicological Information Details acute and chronic health effects, which inform toxicity classification.
Section 12: Ecological Information Provides information on environmental hazards, which may influence disposal methods.
Section 13: Disposal Considerations Offers specific guidance on appropriate disposal methods and regulatory requirements.
Section 14: Transport Information Outlines requirements for the safe transportation of the chemical waste.
Step 2: Proper Waste Containment and Labeling

Once the waste has been characterized based on the SDS, it must be collected and stored safely.

  • Container Selection:

    • Use a container that is compatible with the chemical waste. Plastic is often preferred.[6]

    • The container must be in good condition, free from leaks, and have a secure, screw-on cap.

    • If possible, use the original container. If not, ensure the new container is clean and dry to prevent unwanted reactions.[2]

  • Waste Accumulation:

    • Collect different waste streams in separate, designated containers.[7] Never mix incompatible wastes.

    • Keep waste containers closed at all times, except when adding waste.[6]

    • Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

  • Labeling:

    • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[2]

    • The label must clearly state "Hazardous Waste" and include the full chemical name(s) of the contents, including percentages.[2]

    • Indicate the specific hazards (e.g., flammable, corrosive, toxic).[7]

Step 3: On-Site Storage and Disposal Logistics

Proper storage while awaiting pickup is essential for safety and compliance.

  • Segregation: Store incompatible waste types separately to prevent accidental reactions. This can be achieved by using different cabinets or secondary containment.

  • Secondary Containment: All hazardous waste containers should be placed in a secondary container, such as a tub or tray, that can hold the entire volume of the liquid in case of a leak.

  • Accumulation Limits: Be aware of the volume limits for hazardous waste storage in an SAA (typically 55 gallons for hazardous waste and 1 quart for acutely toxic 'P-listed' waste).[6]

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Do Not Dispose Down the Drain: Never dispose of hazardous chemical waste down the sanitary sewer unless it has been explicitly identified as non-hazardous by EHS and is permissible by local regulations.[2]

  • Do Not Evaporate: Do not allow hazardous waste to evaporate in a fume hood or any other open area.[2]

  • Schedule a Pickup: Contact your institution's EHS office to schedule a waste pickup. Provide them with all the information from the hazardous waste tag.

Experimental Protocols

As no specific experimental protocols related to the disposal of this compound were found, this section will be updated once the Safety Data Sheet is obtained and specific treatment or neutralization procedures are identified. General protocols for laboratory waste, such as acid-base neutralization, should only be performed if explicitly stated as safe and appropriate in the SDS for this compound and with prior approval from your institution's EHS office.[8]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound, emphasizing the critical initial step of obtaining and reviewing the Safety Data Sheet.

start Start: Need to Dispose of this compound sds Obtain Safety Data Sheet (SDS) from Manufacturer/Supplier start->sds characterize Characterize Waste: Ignitable, Corrosive, Reactive, Toxic? sds->characterize non_haz Non-Hazardous Waste (per SDS & EHS) characterize->non_haz No haz Hazardous Waste characterize->haz Yes dispose Dispose per EHS & SDS Guidance (e.g., sewer, regular trash) non_haz->dispose container Select Compatible Container with Secure Lid haz->container label Attach Hazardous Waste Label: - Contents & Percentages - Hazard Information container->label accumulate Accumulate Waste in Satellite Accumulation Area (SAA) label->accumulate segregate Segregate from Incompatible Wastes accumulate->segregate ehs Contact Environmental Health & Safety (EHS) for Pickup segregate->ehs end End: Waste Removed by Licensed Professional ehs->end

Caption: Decision workflow for the disposal of this compound.

This guide is intended to provide a foundational understanding of safe chemical disposal practices. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.

References

Essential Safety and Handling Guidance for YM-75440

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling YM-75440. The procedural guidance herein is intended to support safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes or aerosols.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Compatibility should be verified if using solvents.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation exposure. A respirator may be required for operations that could generate significant aerosols or dusts.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[1][2] Familiarize yourself with the location and operation of emergency equipment such as safety showers, eyewash stations, and fire extinguishers.[1]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[3]

  • Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the compound.[4]

  • Spill Response: In the event of a spill, evacuate the immediate area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.

Disposal Plan:

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers that are compatible with the waste materials.[5]

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.[1][5]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.[5] Do not pour chemical waste down the drain.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound, from initial planning to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal risk_assessment Conduct Risk Assessment gather_materials Gather PPE and Spill Kit risk_assessment->gather_materials prepare_workspace Prepare Well-Ventilated Workspace gather_materials->prepare_workspace don_ppe Don Appropriate PPE prepare_workspace->don_ppe handle_compound Handle this compound in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Workspace handle_compound->decontaminate collect_waste Collect and Label Hazardous Waste decontaminate->collect_waste dispose_waste Dispose of Waste via EHS collect_waste->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM-75440
Reactant of Route 2
Reactant of Route 2
YM-75440

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.